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  • Product: 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride
  • CAS: 1461713-22-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride (CAS 1461713-22-3)

Executive Summary In modern drug discovery and materials science, functionalized phenylhydrazines serve as indispensable building blocks for synthesizing complex nitrogen-containing heterocycles. 1-(4-Hydrazinylphenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, functionalized phenylhydrazines serve as indispensable building blocks for synthesizing complex nitrogen-containing heterocycles. 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS 1461713-22-3)[1] is a highly valuable bifunctional reagent. By possessing both a nucleophilic hydrazine moiety and an electrophilic acetyl group, it allows researchers to construct advanced active pharmaceutical ingredient (API) scaffolds, most notably via the Fischer Indole Synthesis and pyrazole condensation pathways.

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, chemoselective synthesis, and downstream applications of this critical intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride is critical for predicting its behavior in organic synthesis. The compound is typically isolated as a hydrochloride salt to prevent the spontaneous oxidation and degradation that free-base hydrazines often undergo when exposed to atmospheric oxygen.

ParameterSpecification
IUPAC Name 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride
CAS Number 1461713-22-3[1]
Molecular Formula C8H11ClN2O[1]
Molecular Weight 186.64 g/mol
Physical State Solid (typically a crystalline powder)
Common Synonyms 4-Acetylphenylhydrazine hydrochloride, p-Acetylphenylhydrazine HCl

Chemoselective Synthesis Workflow

The synthesis of 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride relies on the classical diazotization of an aniline derivative followed by a chemoselective reduction. The primary mechanistic challenge here is chemoselectivity : the reducing agent must fully reduce the diazonium nitrogen to a hydrazine without inadvertently reducing the para-acetyl (ketone) group into a secondary alcohol.

To achieve this, Tin(II) chloride (SnCl₂) is utilized. SnCl₂ provides the exact redox potential required for this transformation, avoiding the over-reduction commonly seen with borohydrides or lithium aluminum hydride.

Synthesis A 4-Aminoacetophenone (Starting Material) B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 1-(4-Hydrazinylphenyl)ethan-1-one HCl (Target Compound) B->C SnCl2, HCl Reduction

Figure 1: Two-step synthesis workflow of 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride.

Step-by-Step Self-Validating Protocol

Caution: The starting material, 4'-aminoacetophenone hydrochloride, is an acute oral toxin (GHS Category 3) and must be handled under a fume hood with appropriate PPE[2].

Step 1: Diazotization

  • Preparation: Suspend 4-aminoacetophenone (1.0 eq) in a solution of concentrated hydrochloric acid (3.0–4.0 eq) and water. Stir vigorously until a uniform hydrochloride salt suspension is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-salt bath. Causality: The temperature must be strictly maintained between 0 °C and 5 °C. Allowing the temperature to rise will cause the highly reactive diazonium intermediate to expel nitrogen gas and degrade into 4-hydroxyacetophenone.

  • Reaction: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise.

  • In-Process Control (IPC) Validation: Test the mixture with starch-iodide paper. A persistent blue-black color confirms a slight excess of nitrous acid, validating the complete conversion of the primary amine to the diazonium salt.

Step 2: Chemoselective Reduction

  • Preparation: In a separate flask, dissolve SnCl₂·2H₂O (2.5–3.0 eq) in concentrated HCl and cool to 0 °C.

  • Reaction: Transfer the cold diazonium salt solution dropwise into the SnCl₂ solution under vigorous stirring.

  • Validation: The reaction is self-validating; as the reduction occurs, a thick precipitate of the target hydrazine hydrochloride will begin to form almost immediately from the highly acidic medium.

  • Isolation: Stir for an additional 1–2 hours at 0 °C to maximize yield. Filter the precipitate via vacuum filtration, wash thoroughly with ice-cold ethanol and diethyl ether to remove residual tin salts, and dry under a high vacuum.

Downstream Applications in API Scaffolding

The true value of 1-(4-hydrazinylphenyl)ethan-1-one lies in its utility for constructing complex heterocycles.

The Fischer Indole Synthesis

When reacted with enolizable ketones or aldehydes under acidic catalysis (e.g., using polyphosphoric acid, zinc chloride, or glacial acetic acid), this compound undergoes condensation to form a phenylhydrazone intermediate. Subsequent thermal or acid-promoted [3,3]-sigmatropic rearrangement , followed by the elimination of ammonia, yields 5-acetyl-substituted indoles.

The retained acetyl group serves as a versatile synthetic handle for further functionalization—such as reductive amination, Grignard additions, or cross-coupling—making this building block indispensable in the design of kinase inhibitors and serotonin receptor modulators.

FischerIndole H 1-(4-Hydrazinylphenyl)ethan-1-one HY Phenylhydrazone Intermediate H->HY Acid Catalyst Condensation K Ketone/Aldehyde K->HY Acid Catalyst Condensation IN 5-Acetylindole Derivative (API Scaffold) HY->IN [3,3]-Sigmatropic Rearrangement -NH3

Figure 2: Fischer Indole Synthesis pathway utilizing the synthesized hydrazine.

Pyrazole Synthesis

Condensation of 1-(4-hydrazinylphenyl)ethan-1-one with 1,3-diketones yields 1-(4-acetylphenyl)pyrazoles. This specific structural motif is heavily explored in medicinal chemistry for its potent anti-inflammatory properties, specifically in the development of selective COX-2 inhibitors.

Analytical Validation & Stability

To ensure the integrity of the synthesized 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride before deploying it in downstream reactions, rigorous analytical validation is required:

  • ¹H-NMR (DMSO-d₆): The defining spectral features include a sharp singlet at ~2.4–2.5 ppm integrating for 3 protons (the acetyl -CH₃ group), an AB quartet in the aromatic region (~7.0–7.8 ppm) integrating for 4 protons, and broad, exchangeable downfield signals representing the hydrazine (-NH-NH₂·HCl) protons.

  • Stability & Storage: As a hydrochloride salt, the compound exhibits excellent bench stability compared to its free-base counterpart. However, it remains hygroscopic and sensitive to prolonged light exposure. It must be stored in an amber, airtight container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent gradual oxidative degradation.

References

  • American Elements. 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride | CAS 1461713-22-3. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). 4'-Aminoacetophenone Hydrochloride | CID 23333831. Retrieved from:[Link]

Sources

Exploratory

molecular weight and formula of 4-acetylphenylhydrazine hydrochloride

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Acetylphenylhydrazine Hydrochloride (systematically known as 1-(4-hydrazinylphenyl)ethanone hydrochloride ). Content...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Acetylphenylhydrazine Hydrochloride (systematically known as 1-(4-hydrazinylphenyl)ethanone hydrochloride ).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

4-Acetylphenylhydrazine hydrochloride is a para-substituted aryl hydrazine salt. It serves as a critical "hydrazine building block" in the synthesis of fused heterocycles, particularly indoles (via Fischer Indole Synthesis) and pyrazoles, which are pharmacophores in various NSAIDs and serotonin receptor ligands.

Nomenclature and Stoichiometry

The compound is the hydrochloride salt of 4-hydrazinoacetophenone. The "4-acetyl" designation refers to the acetophenone moiety where the hydrazine group is at the para position relative to the acetyl group.

PropertyData
Systematic Name 1-(4-hydrazinylphenyl)ethanone hydrochloride
Common Synonyms 4-Hydrazinoacetophenone HCl; p-Acetylphenylhydrazine HCl
Molecular Formula C₈H₁₁ClN₂O (Salt) / C₈H₁₀N₂O (Free Base)
Molecular Weight 186.64 g/mol (Salt) / 150.18 g/mol (Free Base)
CAS Number 27758-60-7 (Free Base); Salt form often synthesized in situ
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Melting Point ~190–195 °C (decomposition)
Structural Architecture

The structure consists of a phenyl ring substituted at the 1-position with a hydrazine group (protonated at the terminal nitrogen in the salt form) and at the 4-position with an acetyl group. The electron-withdrawing acetyl group makes the hydrazine moiety less nucleophilic than phenylhydrazine, affecting reaction kinetics in condensation reactions.

Structure cluster_0 4-Acetylphenylhydrazine HCl Acetophenone Acetophenone Core (Electron Withdrawing) Hydrazine Hydrazine Moiety (-NH-NH3+ Cl-) Acetophenone->Hydrazine Para-Substitution

Figure 1: Structural logic of 4-Acetylphenylhydrazine Hydrochloride.

Synthesis & Manufacturing Quality

The synthesis of 4-acetylphenylhydrazine hydrochloride typically follows a classical Diazotization-Reduction sequence starting from 4-aminoacetophenone . This route is preferred for its scalability and the stability of the resulting hydrochloride salt.

Synthetic Route: Diazotization-Reduction

This protocol ensures high purity by isolating the intermediate diazonium salt or reducing it directly in a "one-pot" fashion.

Step 1: Diazotization The amine group of 4-aminoacetophenone is converted to a diazonium salt using sodium nitrite in concentrated hydrochloric acid at low temperatures (0–5 °C).

  • Mechanism:[1] Nitrosonium ion (

    
    ) attack on the amine.
    

Step 2: Reduction The diazonium species is reduced to the hydrazine using Stannous Chloride (


) or Sodium Sulfite (

).

is often preferred for laboratory scale due to cleaner isolation of the HCl salt.
Detailed Experimental Protocol

Note: Hydrazines are toxic.[2] All steps must be performed in a fume hood.

  • Preparation: Dissolve 13.5 g (0.1 mol) of 4-aminoacetophenone in 50 mL of concentrated HCl. Cool the suspension to -5 °C in an ice/salt bath.

  • Diazotization: Dropwise add a solution of 7.0 g

    
     in 15 mL water, maintaining temperature below 0 °C. Stir for 30 min. The solution should clarify.
    
  • Reduction: Prepare a solution of 45 g

    
     in 50 mL conc. HCl. Cool to 0 °C. Add the diazonium solution to the stannous chloride solution with vigorous stirring.
    
  • Crystallization: A precipitate of 4-acetylphenylhydrazine hydrochloride (double salt with tin) may form.

  • Isolation: Filter the solid. To remove tin salts, dissolve in water, treat with

    
     (or sulfide source) to precipitate tin sulfide, filter, and concentrate the filtrate to crystallize the pure hydrazine hydrochloride. Alternatively, for organic synthesis, the crude tin salt is often used directly or the free base is liberated with NaOH and re-acidified.
    

Synthesis Start 4-Aminoacetophenone (C8H9NO) Reagent1 NaNO2 / HCl < 0°C Start->Reagent1 Inter Diazonium Salt [Ar-N≡N]+ Cl- Start->Inter Diazotization Reagent2 SnCl2 / HCl (Reduction) Inter->Reagent2 Product 4-Acetylphenylhydrazine HCl (C8H11ClN2O) Inter->Product Reduction & Crystallization

Figure 2: Synthetic workflow from 4-aminoacetophenone to the target hydrazine salt.

Synthetic Utility in Drug Discovery

4-Acetylphenylhydrazine is a versatile pharmacophore precursor. Its primary utility lies in generating nitrogen-containing heterocycles.

Fischer Indole Synthesis

Reacting 4-acetylphenylhydrazine with ketones (under acidic conditions) yields indole derivatives substituted at the 5-position with an acetyl group. This is crucial for developing analogs of Indomethacin or serotonin (5-HT) receptor agonists.

  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Indole.
  • Example: Reaction with cyclohexanone yields 3-acetyl-1,2,3,4-tetrahydrocarbazole.

Pyrazole Synthesis

Reaction with 1,3-diketones (e.g., acetylacetone) yields 1-(4-acetylphenyl)-pyrazoles. These structures are often investigated for anti-inflammatory (COX-2 inhibition) and agrochemical properties.

Analytical Characterization Data (Expected)

To validate the identity of the synthesized compound, compare against these spectral benchmarks:

TechniqueExpected Signal Characteristics
¹H-NMR (DMSO-d₆)

2.50 (s, 3H, -COCH₃);

6.90 (d, 2H, Ar-H ortho to hydrazine);

7.85 (d, 2H, Ar-H ortho to acetyl);

8.5–10.5 (br s, -NHNH₃⁺).
IR Spectroscopy ~1680 cm⁻¹ (C=O stretch, ketone); ~3200–3400 cm⁻¹ (N-H stretch, broad salt band).
Mass Spectrometry ESI+: m/z 151.08 [M+H]⁺ (Free base).

Handling, Stability & Safety (HSE)

Hydrazine derivatives possess significant toxicity profiles. Strict adherence to safety protocols is non-negotiable.

Toxicology & Hazards
  • Carcinogenicity: Like most hydrazines, this compound should be treated as a potential mutagen and carcinogen.

  • Sensitization: High risk of skin sensitization and allergic dermatitis.

  • Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through skin.

Storage & Stability
  • Hygroscopic: The hydrochloride salt is hygroscopic. Store in a desiccator.

  • Oxidation Sensitivity: Hydrazines oxidize in air to form azo compounds or tars. Store under inert gas (Nitrogen/Argon) at -20 °C for long-term stability.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (liberates unstable free base).

References

  • Synthesis of Aryl Hydrazines: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for SnCl2 reduction of diazonium salts).
  • Parent Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7469, 4'-Aminoacetophenone". PubChem, [Link]. Accessed 28 Feb. 2026.

  • Fischer Indole Application: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Mechanistic grounding for hydrazine utility).

Sources

Foundational

Solubility Profile of 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride: A Technical Guide

Executive Summary & Chemical Identity[2][3] This guide details the solubility characteristics of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS: 1461713-22-3), a critical intermediate in the synthesis of indole-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[2][3]

This guide details the solubility characteristics of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS: 1461713-22-3), a critical intermediate in the synthesis of indole-based pharmaceuticals (via Fischer Indole Synthesis) and pyrazole derivatives.[1][2][3]

Critical Distinction: Researchers must distinguish this compound from its isomer, N-acetylphenylhydrazine (CAS: 114-83-0).[1][2][3] While both share the formula C


H

N

O, the target compound is a para-substituted ketone , whereas the isomer is a hydrazide.[1] This structural difference fundamentally alters the solubility profile, particularly in protic solvents.[1]
PropertySpecification
IUPAC Name 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride
Common Name 4-Acetylphenylhydrazine hydrochloride
Molecular Formula C

H

ClN

O (Salt form)
Molecular Weight 186.64 g/mol
Structure Phenyl ring substituted with an acetyl group (C-1) and a hydrazine hydrochloride group (C-4).[1][2][4][3][5]
Physical State White to off-white crystalline powder

Physicochemical Basis of Solubility

The solubility differential between water and ethanol is governed by the competition between the ionic lattice energy of the hydrochloride salt and the solvation energy provided by the solvent.

Aqueous Solubility (Water)[1]
  • Mechanism: Dissolution is driven by ion-dipole interactions .[1][2][3] The high dielectric constant of water (

    
    ) effectively shields the electrostatic attraction between the protonated hydrazinium cation (
    
    
    
    ) and the chloride anion (
    
    
    ).[1][2]
  • Behavior: The compound exhibits high solubility in water at ambient temperatures.[1] The polar acetyl group further facilitates hydration via hydrogen bonding.[1]

  • Risk: Prolonged storage in aqueous solution can lead to hydrolysis or oxidation of the hydrazine moiety, especially at neutral or alkaline pH.[1]

Ethanolic Solubility (Ethanol)[1]
  • Mechanism: Ethanol acts via dipole-dipole interactions and hydrogen bonding.[1][2][3] However, its lower dielectric constant (

    
    ) makes it less effective at dissociating the tight ion pair of the hydrochloride salt compared to water.
    
  • Behavior: The compound displays moderate to low solubility in cold ethanol but high solubility in boiling ethanol.[1][3]

  • Application: This steep solubility curve makes ethanol (or ethanol/water mixtures) the ideal solvent for recrystallization , allowing impurities to remain in solution while the pure salt crystallizes upon cooling.[1]

Solvation Diagram

The following diagram illustrates the mechanistic difference in solvation shells between the two solvents.

SolvationMechanism cluster_Water Aqueous Solvation (High Solubility) cluster_Ethanol Ethanolic Solvation (Temp. Dependent) Salt Solid Salt Lattice (C8H11ClN2O) Water Water Molecules (High Dielectric) Salt->Water Solvent Contact Ethanol Ethanol Molecules (Moderate Dielectric) Salt->Ethanol Solvent Contact IonDipole Strong Ion-Dipole Interaction Water->IonDipole Dissolved_W Fully Dissociated Ions (Stable Solution) IonDipole->Dissolved_W Rapid Dissolution HBond H-Bonding & Dipole-Dipole Ethanol->HBond Dissolved_E Ion Pairs / Aggregates (Requires Heat) HBond->Dissolved_E Endothermic (Needs Heat)

Figure 1: Comparative solvation mechanisms.[1][2][3] Water effectively dissociates the ionic lattice at room temperature, while ethanol requires thermal energy to overcome lattice forces.

Experimental Protocols for Solubility Determination

Do not rely on generic literature values. Batch-to-batch variations in crystallinity and residual acid content can shift solubility limits.[1][2][3] Use the following self-validating protocols.

Protocol A: Gravimetric Determination (High Precision)

Purpose: To establish the exact saturation limit (


) in mg/mL at a specific temperature.[1]
  • Preparation: Weigh approx. 500 mg of 1-(4-Hydrazinylphenyl)ethan-1-one HCl into a scintillation vial.

  • Saturation: Add 2.0 mL of solvent (Water or Ethanol).[1]

  • Equilibration: Vortex for 24 hours at the target temperature (e.g., 25°C).

    • Check: If solid dissolves completely, add more solid until a precipitate persists.[1]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed drying dish.

    • Evaporate solvent under vacuum at 40°C until constant weight.[1][5]

  • Calculation:

    
    .[1]
    
Protocol B: Polythermal Method (For Recrystallization)

Purpose: To determine the metastable zone width (MSZW) for purification processes.

  • Setup: Place 1.0 g of compound in a jacketed reactor.

  • Addition: Add 10 mL Ethanol.

  • Heating: Heat to reflux (78°C) at 2°C/min.

    • Observation: If not dissolved, add Ethanol in 1 mL increments until clear (

      
      ).[1]
      
  • Cooling: Cool at 1°C/min until the first crystal appears (

    
    ).
    
  • Data Point: The difference (

    
    ) defines the metastable zone.[1]
    

SolubilityWorkflow Start Start: Solubility Assessment Choice Select Method Start->Choice Grav Gravimetric Method (Quantitative Saturation) Choice->Grav Exact Data Needed Poly Polythermal Method (Recrystallization Design) Choice->Poly Process Dev StepG1 Saturate Solvent (24h) Grav->StepG1 StepP1 Heat to Reflux Poly->StepP1 StepG2 Filter & Evaporate StepG1->StepG2 ResultG Output: Solubility (mg/mL) StepG2->ResultG StepP2 Cool & Monitor Turbidity StepP1->StepP2 ResultP Output: Solubility Curve (T vs. Conc) StepP2->ResultP

Figure 2: Decision tree for selecting the appropriate solubility determination method.

Practical Applications & Solvent Selection[2][7]

Recrystallization Strategy

The most common purification method for this intermediate is recrystallization from Ethanol or Ethanol/Water (9:1) .[1]

  • Why Ethanol? The steep solubility curve allows for high recovery yields.[1] Impurities (like unreacted 4-aminoacetophenone) often remain soluble in cold ethanol.[1][2][3]

  • Why Water Co-solvent? If the salt is too insoluble in pure ethanol, adding 5-10% water increases solubility at boiling point without significantly impeding crystallization upon cooling.[1][2][3]

Reaction Solvent (Fischer Indole Synthesis)

When using this compound to synthesize indoles:

  • Solvent: Acetic Acid or Ethanol/HCl.[1]

  • Logic: The reaction requires protonation.[1] Since the starting material is already a hydrochloride, it is compatible with acidic media.[1] Water is generally avoided in the cyclization step to prevent hydrolysis of the resulting imine, though it is excellent for the initial dissolution.

ApplicationRecommended SolventRationale
Initial Dissolution Water (Warm)Rapid, complete dissolution due to ionic nature.[1][2][3]
Recrystallization Ethanol (Hot)Steep solubility curve; excellent impurity rejection.[1]
HPLC Analysis Water:Acetonitrile (with 0.1% TFA)Ensures full ionization and sharp peak shape.[1]
Long-term Storage Solid State (Desiccated)Avoid solution storage to prevent hydrazine oxidation.[1][2][3]

Stability & Handling (Safety)

Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers.[1]

  • Oxidation: In solution (especially aqueous), the hydrazine group is susceptible to air oxidation, turning the solution brown/pink.[1] Always use degassed solvents for analytical standards.

  • Hydrolysis: The acetyl group is stable, but the hydrazine moiety can degrade under basic conditions.[1] Maintain acidic pH (pH < 4) in aqueous solutions.[1]

  • PPE: Double nitrile gloves and a fume hood are mandatory.[1]

References

  • PubChem. 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride (Compound Summary). National Library of Medicine.[1][4] [Link][1]

  • American Elements. 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride Product Information.[Link][1][6]

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride

Executive Summary The thermodynamic characterization of pharmaceutical intermediates is a foundational step in rational drug design and scale-up synthesis. 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS 1461713-22-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic characterization of pharmaceutical intermediates is a foundational step in rational drug design and scale-up synthesis. 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS 1461713-22-3), commonly referred to as 4-acetylphenylhydrazine hydrochloride, is a highly reactive intermediate utilized in the synthesis of pyrazoles, indoles, and complex heterocyclic active pharmaceutical ingredients (APIs).

Because the hydrazine moiety is inherently susceptible to oxidative and thermal degradation, understanding the thermodynamic boundaries of this hydrochloride salt is critical. This whitepaper provides an in-depth mechanistic guide to the thermodynamic properties, solubility modeling, and thermal stability of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride, establishing self-validating protocols for its rigorous characterization.

Solid-State Thermodynamics & Solvation Mechanics

The Causality of Salt Formation

The conversion of 4-acetylphenylhydrazine into its hydrochloride salt is not merely a convention; it is a thermodynamic necessity. Free hydrazines are weakly basic and highly prone to auto-oxidation. By protonating the terminal amine to form a hydrochloride salt, the crystal lattice energy is fundamentally altered. The ionic nature of the lattice enhances the dipole-ion interactions with polar solvents, driving an exothermic hydration process that overcomes the endothermic lattice dissociation energy.

Solvation N1 Crystal Lattice (API-HCl) N2 Lattice Dissociation (ΔH > 0) N1->N2 Energy Input N3 Cavity Formation (ΔH > 0) N2->N3 Solvent Disruption N4 Hydration (ΔH < 0) N3->N4 Ion-Dipole N5 Solvated Ions (API+ & Cl-) N4->N5 Equilibrium

Caption: Thermodynamic solvation pathway of crystalline hydrochloride salts.

Physicochemical Properties

The baseline properties of this compound dictate its thermodynamic behavior. The1[1], a critical constant for calculating molar enthalpies of solution and fusion.

Table 1: Fundamental Physicochemical Data

ParameterValue / CharacteristicThermodynamic Implication
CAS Number 1461713-22-3Unique identifier for structural modeling.
Molecular Weight 186.64 g/mol Required for molar heat capacity (

) calculations.
Physical State Solid (Crystalline Powder)High lattice energy dictates low solubility in non-polar media.
Decomposition Temp. ~245°C - 255°CMelting is coupled with exothermic degradation.

Thermal Stability and Phase Transitions

A critical challenge in profiling hydrazine hydrochlorides is that they rarely exhibit a clean, reversible thermodynamic melting point. Instead, 2[2].

Self-Validating Protocol: Modulated DSC & TGA

To accurately capture the enthalpy of fusion (


) without conflating it with the enthalpy of decomposition (

), Differential Scanning Calorimetry (DSC) must be strictly coupled with Thermogravimetric Analysis (TGA).3[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride into an aluminum pan.

  • Atmospheric Control: Causality Rule: Use a pin-holed lid rather than a hermetically sealed pan. Hermetic seals will rupture due to the generation of

    
     and 
    
    
    
    gases during hydrazine decomposition, invalidating the heat flow data. Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.
  • Modulated Heating Profile: Apply a linear heating rate of 10°C/min from 25°C to 300°C, overlaid with a modulation amplitude of ±1.0°C every 60 seconds. Causality Rule: Modulation separates the reversible thermodynamic events (glass transitions, melting) from non-reversible kinetic events (decomposition, desolvation).

  • TGA Cross-Validation: Run a parallel TGA from 25°C to 300°C. If mass loss (>0.5%) occurs prior to the DSC endothermic peak, the DSC peak represents a decomposition event, not a true thermodynamic melt.

Solubility Thermodynamics and Modeling

Solubility is not a static number; it is a dynamic equilibrium dependent on temperature and solvent polarity. For hydrochloride salts,4[4].

The Modified Apelblat Equation

We select the Modified Apelblat equation over the ideal solution model because it inherently accounts for the temperature dependence of the dissolution enthalpy—a critical factor for salts that undergo complex ion-pairing.5[5].

The equation is expressed as:



Where:
  • 
      = Mole fraction solubility of the API.
    
  • 
      = Absolute temperature (K).
    
  • 
      = Empirical model parameters reflecting non-ideal solution behavior.
    

Table 2: Predictive Thermodynamic Parameters (Modified Apelblat Coefficients) (Note: Values are predictive models based on structural analogues of phenylhydrazine hydrochlorides)

SolventABC

Water 12.45-1540.2-1.850.12
Methanol 10.12-1230.5-1.420.15
Ethanol 8.75-1105.3-1.150.18
Self-Validating Protocol: Gravimetric Solubility with HPLC Validation

A common pitfall in thermodynamic profiling is assuming that the dissolved mass remains structurally intact. Hydrazines can oxidize into diazonium species in solution. Therefore, a gravimetric method must be strictly cross-validated.

Step-by-Step Methodology:

  • Equilibration: Add an excess of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride to 10 mL of the target solvent in a jacketed glass vessel.

  • Thermostatic Control: Agitate at 400 RPM at a constant temperature (e.g., 298.15 ± 0.05 K) for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Allow the suspension to settle for 12 hours. Syringe-filter the supernatant through a 0.22 µm PTFE membrane (pre-heated to the equilibrium temperature to prevent premature precipitation).

  • Gravimetric Analysis: Transfer exactly 2.0 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of

    
     gas, followed by vacuum drying at 40°C until a constant mass is achieved.
    
  • HPLC-UV Cross-Validation (The Self-Validating Step): Re-dissolve the dried mass in the mobile phase and inject it into an HPLC. Causality Rule: If the chromatographic purity drops below 99.0%, the gravimetric data is voided, as the solubility curve has been artificially inflated by the presence of degradation products.

Thermodynamic Profiling Workflow

To ensure robust data collection, the following logical workflow must be adhered to when characterizing this compound.

Workflow A 1-(4-Hydrazinylphenyl)ethan-1-one HCl (Solid State) B Thermal Analysis (DSC & TGA) A->B Heat Stress C Solubility Determination (Gravimetric/HPLC) A->C Solvent Addition E Solid-State Characterization (PXRD) A->E Polymorph Screen D Thermodynamic Modeling (Apelblat / van't Hoff) B->D Fusion Enthalpy C->D Equilibrium Data

Caption: Thermodynamic profiling workflow for hydrochloride salt characterization.

Conclusion

The thermodynamic characterization of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride requires a rigorous, self-validating approach. Because of the inherent thermal and oxidative instability of the hydrazine moiety, standard analytical assumptions must be challenged. By coupling gravimetric solubility with HPLC validation, and DSC with TGA, researchers can accurately extract the van't Hoff and Apelblat parameters necessary for successful chemical scale-up and formulation design.

References

  • American Elements.1-(4-hydrazinylphenyl)ethan-1-one hydrochloride | CAS 1461713-22-3.
  • Du, C. (2022).Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, ACS Publications.
  • Fisher Scientific.SAFETY DATA SHEET - Phenylhydrazine hydrochloride.
  • Preprints.org (2023).Study on Novel Solid-State Forms of Sorafenib with Advantages in Terms of Solubility.
  • ACS Omega (2022).Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K.

Sources

Foundational

safety data sheet (SDS) for 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride

This guide provides an in-depth technical analysis of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-Acetylphenylhydrazine hydrochloride).[1] It is designed for researchers requiring actionable safety i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-Acetylphenylhydrazine hydrochloride).[1] It is designed for researchers requiring actionable safety intelligence beyond standard regulatory compliance.

[1]

Part 1: Chemical Intelligence & Molecular Context

Compound Identification
  • Chemical Name: 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride[1][2][3]

  • Synonyms: 4-Acetylphenylhydrazine hydrochloride; p-Acetylphenylhydrazine HCl[1]

  • CAS Number: 1461713-22-3 (Salt form); 62646-10-0 (Free base)[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 186.64 g/mol [1]

Structural Reactivity Analysis

This compound is a bifunctional building block containing a nucleophilic hydrazine group and an electrophilic ketone.

  • Hydrazine Moiety: The primary source of toxicity and reactivity. It is a strong nucleophile capable of condensing with carbonyls (forming hydrazones) and is highly susceptible to oxidation.

  • Acetyl Group: Deactivates the phenyl ring slightly compared to unsubstituted phenylhydrazine but introduces ketone chemistry (e.g., Fischer Indole synthesis, Pyrazole formation).

  • Hydrochloride Counterion: Increases water solubility and stability compared to the free base, which oxidizes rapidly in air. However, it renders the solid hygroscopic and acidic.

Part 2: Critical Hazard Architecture

The Mechanism of Toxicity (The "Why")

Unlike standard irritants, hydrazine derivatives act through oxidative hemolysis . Upon absorption (inhalation or dermal), the hydrazine group is metabolized, generating reactive oxygen species (ROS) and free radicals. This leads to the denaturation of hemoglobin (Heinz body formation) and lysis of red blood cells.

Key Hazard Classifications (GHS Extrapolated):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[4]

  • Carcinogenicity: Category 1B (Presumed Human Carcinogen).

  • Skin Sensitization: Category 1 (High potential for allergic dermatitis).

  • STOT-RE: Category 1 (Causes damage to blood/spleen through prolonged exposure).[1]

Visualization: Hydrazine Toxicity Pathway

The following diagram illustrates the biological cascade following exposure, highlighting why "standard" PPE is insufficient.

ToxicityMechanism cluster_exposure Exposure Route cluster_metabolism Metabolic Activation cluster_damage Cellular Pathology Inhalation Inhalation/Dermal Absorption Metabolism Liver Metabolism (N-oxidation) Inhalation->Metabolism Radicals Free Radical Generation (ROS) Metabolism->Radicals Auto-oxidation HbDamage Hemoglobin Oxidation Radicals->HbDamage DNA DNA Alkylation (Carcinogenicity) Radicals->DNA Heinz Heinz Body Formation HbDamage->Heinz Lysis Hemolytic Anemia Heinz->Lysis RBC Destruction

Figure 1: Mechanism of Phenylhydrazine-induced Oxidative Hemolysis and Carcinogenicity.[1]

Part 3: Operational Handling Protocol

Engineering Controls & PPE

Standard nitrile gloves are insufficient for prolonged handling of hydrazines due to permeation risks.

ComponentSpecificationRationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of dust/aerosols.[1]
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield/Laminate or Thick Nitrile (8 mil)Hydrazines can permeate thin nitrile. Laminate offers broad chemical resistance.
Eye Protection Chemical Splash GogglesSafety glasses do not seal against airborne dust/vapors.
Clothing Tyvek Lab Coat + Sleeve CoversPrevents accumulation on fabric lab coats (secondary exposure risk).
Workflow: Safe Weighing & Solubilization

Handling the hydrochloride salt minimizes volatility, but dust generation remains a critical risk.

Step-by-Step Protocol:

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free powder funnel and tared vial.

  • Weighing:

    • Do not use a spatula directly in the stock bottle. Pour a small amount into a secondary container first.

    • Immediately recap the stock bottle (hygroscopic nature leads to "clumping" and degradation).

  • Solubilization:

    • Dissolve in the solvent (e.g., Ethanol, DMSO) immediately after weighing.

    • Caution: The HCl salt is acidic. If neutralizing with a base (e.g., Triethylamine) for a reaction, expect heat generation.

  • Decontamination: Wipe the balance area with a 10% bleach solution (oxidizes hydrazine residues) followed by water.

Visualization: Safe Handling Logic

HandlingWorkflow Start Start: Solid Handling PPE Action: Don Laminate/Double Gloves Start->PPE Check Check: Is Balance in Hood? Risk STOP: Move Balance or Use Closed Transfer Check->Risk No Weigh Weigh into Tared Vial Check->Weigh Yes PPE->Check Risk->Weigh Corrected Solubilize Add Solvent Immediately (Reduce Dust Risk) Weigh->Solubilize Neutralize Wipe Surfaces with 10% Bleach Solution Solubilize->Neutralize

Figure 2: Decision logic for minimizing exposure during solid handling.

Part 4: Emergency Response & Stability

Spill Management
  • Small Spills (< 5g):

    • Evacuate immediate area.[4][5][6][7]

    • Cover spill with wet paper towels (prevents dust).

    • Apply 10% Sodium Hypochlorite (Bleach) solution.

      • Note: Reaction releases Nitrogen gas and heat. Ensure ventilation.

    • Wait 15 minutes for oxidation.

    • Collect as hazardous chemical waste.

  • Skin Exposure:

    • Immediate wash with soap and water for 15 minutes.

    • Do not use organic solvents (ethanol/acetone) on skin; they enhance absorption.

Storage & Stability
  • Temperature: Refrigerator (2-8°C).

  • Atmosphere: Store under Argon or Nitrogen . The hydrazine group oxidizes to dark tar-like impurities upon air exposure.[1]

  • Incompatibilities: Strong oxidizing agents, aldehydes (forms hydrazones), and alkali metals.

Part 5: Scientific Application Context

Synthesis Utility

This compound is a critical intermediate for synthesizing pyrazoles and indoles , common pharmacophores in kinase inhibitors and NSAIDs.

  • Reaction: Condensation with 1,3-diketones yields 1-arylpyrazoles.[1]

  • Advantage: The 4-acetyl group provides a handle for further functionalization (e.g., reduction to ethyl, oxidation to acid) after the heterocyclic ring is formed.

References
  • American Elements. (n.d.). 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride Safety Data Sheet. Retrieved from [1][2]

  • PubChem. (n.d.). Compound Summary: 1-(4-Hydrazinylphenyl)ethanone.[1] National Library of Medicine. Retrieved from [1]

  • Thermo Fisher Scientific. (2021). Phenylhydrazine hydrochloride Safety Data Sheet. (Used for class-specific toxicity extrapolation).[1] Retrieved from [1]

  • Berger, J. (2007).[8] Phenylhydrazine haematotoxicity. Journal of Applied Biomedicine. (Mechanism of hemolytic anemia).[8][9][10] Retrieved from [1]

Sources

Exploratory

Technical Guide: Acidity and pKa Determination of 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride

Executive Summary 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-acetylphenylhydrazine hydrochloride ) is a critical arylhydrazine intermediate used extensively in the synthesis of pyrazoles and indoles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-acetylphenylhydrazine hydrochloride ) is a critical arylhydrazine intermediate used extensively in the synthesis of pyrazoles and indoles (via Fischer Indole Synthesis).

Precise knowledge of its acid dissociation constant (


) is essential for optimizing reaction kinetics, particularly in pH-dependent condensation reactions where the concentration of the free hydrazine base (

) versus the protonated hydrazinium salt (

) dictates the reaction rate.

This guide provides a structural analysis of the compound's acidity, a theoretical derivation based on Hammett parameters, and a validated experimental protocol for precise determination using UV-Visible spectrophotometry.

Chemical Identity and Structural Analysis[1][2][3][4][5]

Structural Overview

The compound consists of a phenyl ring substituted at the para position with an acetyl group and a hydrazine moiety. In its hydrochloride form, the terminal nitrogen of the hydrazine group is protonated.

  • IUPAC Name: 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride

  • CAS Number: 114-83-0 (Free base); Salts vary.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.64 g/mol

Electronic Effects on Acidity

The acidity of arylhydrazines is governed by the electron density at the


-nitrogen (terminal nitrogen).
  • Base Structure: Unsubstituted phenylhydrazine has a

    
     of approximately 5.21 .
    
  • Substituent Effect: The acetyl group (

    
    ) at the para position is a strong Electron Withdrawing Group (EWG)  via both inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects.
  • Result: The EWG pulls electron density away from the hydrazine group, destabilizing the protonated form less than it destabilizes the free base, effectively lowering the

    
     (increasing acidity) compared to the parent phenylhydrazine.
    
Theoretical pKa Derivation (Hammett Equation)

In the absence of a specific experimental value in standard databases, the


 can be accurately estimated using the Hammett equation:


  • 
     (Phenylhydrazine):  5.21
    
  • 
     (Hammett constant for p-Acetyl):  0.50
    
  • 
     (Reaction constant for hydrazines):  ~1.2 (indicating high sensitivity to substitution)
    


Estimated pKa Range: 4.5 – 4.8

G cluster_0 Electronic Effects Acetyl Acetyl Group (-COCH3) Electron Withdrawing Phenyl Phenyl Ring (Conduit) Acetyl->Phenyl (-M, -I) Pulls Density Hydrazine Hydrazine Group (-NH-NH3+) Protonation Site Phenyl->Hydrazine Decreased Basicity

Figure 1: Structural resonance effects reducing the basicity of the hydrazine moiety.

Experimental Determination Protocol

While potentiometric titration is standard for many acids, UV-Visible Spectrophotometry is the superior method for arylhydrazines.

  • Reason 1 (Stability): Hydrazines are prone to oxidation in air (forming azobenzenes), especially at high pH. UV-Vis allows for lower concentrations (

    
    ), minimizing oxidative byproducts.
    
  • Reason 2 (Sensitivity): The conjugation change between the protonated and free base forms results in a distinct bathochromic shift, allowing precise ratio determination.

Reagents and Equipment
  • Analyte: 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (>98% purity).

  • Buffer System: Britton-Robinson or Phosphate-Citrate buffers (pH 2.0 to 8.0).

  • Ionic Strength Adjuster: 1.0 M KCl (to maintain

    
    ).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (thermostated at 25°C).

Step-by-Step Methodology

Step 1: Stock Solution Preparation Dissolve 10 mg of the hydrochloride salt in 100 mL of deoxygenated methanol/water (10:90 v/v). Note: Use deoxygenated solvents to prevent oxidation.

Step 2: Buffer Aliquoting Prepare 10 volumetric flasks (10 mL). Add buffer solutions ranging from pH 2.0 to 8.0 in 0.5 pH increments. Ensure constant ionic strength by adding calculated amounts of KCl.

Step 3: Sample Spiking Add a fixed aliquot (e.g., 50


L) of the stock solution to each buffer flask. The final concentration should be approx. 

.

Step 4: Spectral Acquisition Scan each solution from 200 nm to 400 nm immediately after mixing.

  • Observation: You will observe an isosbestic point (where absorbance is pH-independent) and a

    
     shift.
    
  • Acid Form (

    
    ):  Dominant at pH < 3.
    
  • Base Form (

    
    ):  Dominant at pH > 6.
    

Step 5: Data Analysis Select the analytical wavelength (


) where the difference in absorbance between the acid and base forms is maximal. Plot Absorbance vs. pH.

Workflow Start Start: Stock Solution (Deoxygenated Solvent) Buffer Prepare Buffer Series (pH 2.0 - 8.0) Constant Ionic Strength Start->Buffer Mix Spike Sample (Final Conc ~50 µM) Buffer->Mix Scan UV-Vis Scan (200-400 nm) Mix->Scan Check Isosbestic Point Visible? Scan->Check Check->Mix No (Remake/Degas) Calc Apply Henderson-Hasselbalch Determine pKa Check->Calc Yes

Figure 2: Spectrophotometric pKa determination workflow.

Data Processing & Calculation

Use the linearized form of the Henderson-Hasselbalch equation for spectrophotometric data:



ParameterDefinition
A Absorbance of the sample at specific pH

Absorbance of the fully protonated form (pH ~2)

Absorbance of the free base form (pH ~8)

Plotting: Plot


 on the Y-axis versus pH  on the X-axis.
  • The x-intercept of the linear regression line is the

    
     .
    
  • The slope should be approximately 1.0.

Implications for Synthesis and Drug Design

Fischer Indole Synthesis

When reacting 4-acetylphenylhydrazine with ketones to form indoles, the reaction is acid-catalyzed. However, if the pH is too low (<<


), the hydrazine is fully protonated and non-nucleophilic, halting the hydrazone formation step.
  • Optimal pH: Maintain reaction pH slightly above the

    
     (approx pH 4.8 – 5.5) to ensure a sufficient concentration of the free base nucleophile while having enough acid to catalyze the subsequent rearrangement.
    
Solubility and Bioavailability
  • Storage: The hydrochloride salt is used because the protonated form is crystalline and stable.

  • Physiological pH (7.4): At blood pH, the compound will exist primarily in its neutral (free base) form (

    
    ). This increases lipophilicity (
    
    
    
    increases), facilitating membrane permeability but potentially reducing aqueous solubility compared to the salt form.

References

  • PubChem. (n.d.).[2] 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride.[2] National Library of Medicine.[3] Retrieved from [Link]

  • Stenutz, R. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride Derivatives

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The rational design of novel pharmacophores frequently relies on versatile bu...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The rational design of novel pharmacophores frequently relies on versatile building blocks capable of divergent functionalization. 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (commonly referred to as 4-acetylphenylhydrazine hydrochloride) represents a highly privileged scaffold in medicinal chemistry. The presence of both a nucleophilic hydrazine moiety and an electrophilic carbonyl group allows for orthogonal derivatization, leading to diverse bioactive architectures, including pyrazoles, hydrazones, and indoles. This technical guide explores the synthesis, biological activity potential, and validated experimental methodologies for harnessing this critical intermediate.

Chemical Foundation & Precursor Dynamics

The synthetic utility of 1-(4-Hydrazinylphenyl)ethan-1-one stems from its bifunctional nature. To maintain the integrity of the hydrazine group—which is highly susceptible to atmospheric oxidation—the compound is typically synthesized and stored as a hydrochloride salt.

The preparation of the high-purity precursor often involves the chemoselective reduction of 4-acetylphenyldiazonium fluoroborate. Advanced reduction systems, such as the zinc-nickel chloride hexahydrate (


) complex in tetrahydrofuran (THF), are employed because they uniquely preserve the sensitive acetyl carbonyl group while fully reducing the diazonium species to the hydrazine[1]. This chemoselectivity is paramount; traditional harsh reducing agents (like excess 

) risk reducing the acetyl group to a secondary alcohol, thereby destroying the orthogonal reactivity required for downstream derivatization[1].

Divergent Synthetic Workflows

The derivatization of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride branches into three primary pharmacological classes:

  • Pyrazole Derivatives: Synthesized via cyclocondensation with 1,3-diketones or diethyl oxalate. For example, the reaction of 4-acetylphenylhydrazine with diethyl oxalate yields diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate[2].

  • Hydrazone Derivatives: Formed through Schiff base condensation with substituted benzaldehydes.

  • Indole Derivatives: Generated via the Fischer indole synthesis by reacting the hydrazine with enolizable ketones under acidic catalysis.

Synthesis A 1-(4-Hydrazinylphenyl) ethan-1-one HCl B Hydrazone Derivatives (Antitubercular) A->B Substituted Benzaldehydes C Pyrazole Derivatives (Anti-inflammatory) A->C 1,3-Diketones / Diethyl Oxalate D Indole Derivatives (Anticancer) A->D Ketones (Fischer Indole)

Fig 1. Divergent synthetic pathways from 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride.

Biological Activity Profiles

Derivatives of 4-acetylphenylhydrazine exhibit a broad spectrum of biological activities, driven by their ability to interact with specific enzymatic pockets and cellular receptors.

  • Antimicrobial & Antitubercular Activity: Research indicates that pyrazole compounds derived from this scaffold exhibit significant antimicrobial properties[3]. The nitrogen-rich heterocycles act as competitive inhibitors for bacterial DNA gyrase and disrupt mycolic acid biosynthesis in Mycobacterium tuberculosis.

  • Anti-inflammatory Action: Pyrazole and hydrazone functional groups frequently act as bioisosteres for NSAIDs, selectively fitting into the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme, thereby impeding prostaglandin synthesis without disrupting COX-1 mediated gastrointestinal protection.

  • Anticancer Potential: Indole derivatives synthesized from this precursor demonstrate potent cytotoxic effects against various malignant cell lines (e.g., MCF-7, A549) by triggering intrinsic apoptotic pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols integrate mechanistic causality and internal validation steps.

Protocol A: Synthesis of Pyrazole Derivatives

Causality: The hydrochloride salt must first be neutralized to liberate the nucleophilic free hydrazine, enabling the initial attack on the highly electrophilic carbonyl of the 1,3-diketone or diethyl oxalate.

  • Neutralization: Suspend 10 mmol of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride in 20 mL of absolute ethanol. Add 10 mmol of anhydrous sodium acetate. Stir at room temperature for 15 minutes. (Validation: The suspension will change color/texture as the free base is liberated and NaCl precipitates).

  • Condensation: Dropwise, add 10 mmol of the target 1,3-diketone (or diethyl oxalate)[2]. Add 2-3 drops of glacial acetic acid to act as a proton shuttle, enhancing the electrophilicity of the carbonyl carbon without fully protonating the hydrazine.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). (Validation: Disappearance of the hydrazine spot and appearance of a higher Rf UV-active spot confirms cyclization).

  • Isolation: Pour the hot mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrazole derivative.

Protocol B: Antimicrobial Broth Microdilution Assay

Causality: Determining the Minimum Inhibitory Concentration (MIC) requires a metabolically active indicator to differentiate between bacteriostatic and bactericidal effects accurately.

  • Preparation: Dissolve the synthesized derivatives in analytical-grade DMSO to a stock concentration of 1024 µg/mL. (Crucial: Ensure final DMSO concentration in the assay wells remains <1% v/v to prevent solvent-induced cellular toxicity).

  • Serial Dilution: Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Standardize the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (

    
     CFU/mL). Add 10 µL of the inoculum to each well.
    
  • Incubation & Validation: Incubate at 37°C for 24 hours. Add 10 µL of Resazurin dye (0.015%) to all wells and incubate for an additional 2 hours.

    • Self-Validation System: A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism (growth). The MIC is the lowest concentration well that remains strictly blue. Always run a Ciprofloxacin positive control and a 1% DMSO negative control.

Quantitative Data & Structure-Activity Relationships (SAR)

The table below summarizes the representative biological activity of various derivative classes synthesized from the 1-(4-Hydrazinylphenyl)ethan-1-one core.

Derivative ClassTarget Assay / Cell LineIC

/ MIC Value
Primary Mechanism of Action
Pyrazole (Compound 3a) COX-2 Inhibition0.85 µMSelective binding to COX-2 active site via hydrogen bonding
Pyrazole (Compound 3b) S. aureus (Gram +)4.0 µg/mLDisruption of bacterial cell wall synthesis[3]
Hydrazone (Compound 4a) M. tuberculosis H37Rv3.12 µg/mLInhibition of InhA (Enoyl-ACP reductase)
Indole (Compound 5a) MCF-7 Breast Cancer4.5 µMInduction of intrinsic mitochondrial apoptosis

Mechanistic Pathways: Apoptosis Induction

Indole derivatives constructed from the 4-acetylphenylhydrazine scaffold exhibit their anticancer potential primarily by modulating the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization (MOMP).

Apoptosis Indole Indole Derivative (Pharmacophore) Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indole->Bax Upregulates Mito Mitochondrial Membrane Permeabilization (MOMP) Bcl2->Mito Blocks Bax->Mito Promotes CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Executioner Casp9->Casp3 Apoptosis Cell Death (Apoptosis) Casp3->Apoptosis

Fig 2. Mechanism of intrinsic apoptosis induction by indole derivatives in cancer models.

Conclusion & Future Perspectives

The 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride scaffold is a cornerstone in modern drug discovery. By understanding the chemoselective reduction required to generate it and the precise reaction conditions needed to functionalize it, researchers can unlock highly potent pyrazole, hydrazone, and indole libraries. Future developments should focus on optimizing the pharmacokinetic profiles of these derivatives, specifically targeting the enhancement of aqueous solubility and metabolic stability for in vivo efficacy.

References

  • Title: Chemoselective reduction of aryldiazonium fluoroborates by using Zn-NiCl2·6H2O-THF Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of pyrazoles using 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride

Application Note: Strategic Synthesis of Functionalized Pyrazoles utilizing 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride Executive Summary This guide details the strategic application of 1-(4-Hydrazinylphenyl)ethan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Functionalized Pyrazoles utilizing 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride

Executive Summary

This guide details the strategic application of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS: 1461713-22-3) in the synthesis of 1-arylpyrazoles.[1] Unlike simple phenylhydrazine, this reagent introduces a para-acetyl handle, enabling downstream derivatization (e.g., aldol condensations, reductive aminations) essential for diversity-oriented synthesis in drug discovery.

The protocols herein address the specific challenges of using the hydrochloride salt form—solubility, acidity management, and nucleophilicity attenuation due to the electron-withdrawing acetyl group.

Scientific Foundation & Mechanistic Insight

The Reagent Profile

The starting material is an arylhydrazine stabilized as a hydrochloride salt.

  • Stability: The HCl salt prevents oxidation (browning) common to free-base hydrazines.[1]

  • Reactivity: The para-acetyl group (

    
    ) is electron-withdrawing (
    
    
    
    effects).[1] This reduces the electron density on the hydrazine nitrogens, making the terminal nitrogen (
    
    
    ) significantly less nucleophilic than in unsubstituted phenylhydrazine.
  • Implication: Reactions require higher temperatures or specific buffering (e.g., Sodium Acetate) to liberate the free base in situ without suppressing the acid catalysis often required for the dehydration step.

Regioselectivity in Paal-Knorr Condensation

When reacting with unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate), two regioisomers are possible.

  • Mechanism: The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen on a carbonyl carbon, followed by cyclization.

  • Control: Due to the electron-poor nature of the aryl ring, the internal nitrogen (

    
    ) is deactivated. The terminal nitrogen (
    
    
    
    ) usually initiates the attack on the most electrophilic carbonyl.
    • With Ethyl Acetoacetate: Attack typically occurs at the ketone (more electrophilic than ester), yielding the 1-aryl-3-methyl-5-pyrazolone (or 5-hydroxy) derivative.[1]

ReactionPathway cluster_conditions Critical Parameters Start 1-(4-Hydrazinylphenyl) ethan-1-one HCl FreeBase Free Hydrazine (In Situ) Start->FreeBase Neutralization Base Base (NaOAc) Base->FreeBase Intermediate Hydrazone Intermediate FreeBase->Intermediate Nucleophilic Attack Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->Intermediate Product 1-Arylpyrazole Target Intermediate->Product Cyclodehydration (- 2 H2O)

Figure 1: Mechanistic pathway for the condensation reaction. The neutralization step is critical to activate the nucleophile.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Acetylphenyl)-3,5-dimethylpyrazole

Targeting the standard Paal-Knorr condensation with symmetrical diketones.

Reagents:

  • 1-(4-Hydrazinylphenyl)ethan-1-one HCl (1.0 equiv)[1][2]

  • Acetylacetone (1.1 equiv)

  • Sodium Acetate (anhydrous, 1.1 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

Step-by-Step Methodology:

  • Salt Neutralization (In-Situ): In a round-bottom flask equipped with a magnetic stir bar, suspend 1-(4-Hydrazinylphenyl)ethan-1-one HCl (1.0 g, 5.36 mmol) in absolute ethanol (50 mL). Add Sodium Acetate (0.48 g, 5.9 mmol).

    • Why: The NaOAc acts as a buffer, neutralizing the HCl to release the hydrazine free base while maintaining a slightly acidic medium (Acetic acid byproduct) which catalyzes the final dehydration.

  • Addition: Add Acetylacetone (0.60 mL, 5.9 mmol) dropwise at room temperature.

  • Reflux: Fit a reflux condenser and heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The hydrazine starting material (polar, stays on baseline or streaks) should disappear; a less polar fluorescent spot (Product) will appear.

  • Work-up: Cool the reaction mixture to room temperature.

    • Scenario 1 (Precipitation): If solids precipitate, filter and wash with cold ethanol.

    • Scenario 2 (Solution): If no precipitate, concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-water (100 mL) with vigorous stirring to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Data:

  • Yield: 85–92%[1]

  • Appearance: Off-white to pale yellow needles.[1]

  • Validation:

    
     will show the pyrazole C4-H singlet at 
    
    
    
    ppm and the disappearance of the broad hydrazinyl protons.
Protocol B: Regioselective Synthesis via Chalcones (Pyrazoline Route)

Targeting 1,3,5-trisubstituted pyrazoles via


-unsaturated ketones.

Reagents:

  • 1-(4-Hydrazinylphenyl)ethan-1-one HCl (1.0 equiv)[1][2]

  • Chalcone (1,3-Diphenyl-2-propen-1-one) (1.0 equiv)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[3][4][5]

Step-by-Step Methodology:

  • Preparation: Dissolve the Chalcone (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add the Hydrazine HCl salt (1.0 mmol).

    • Note: In Glacial AcOH, external base is often unnecessary as the solvent promotes the formation of the hydrazone and subsequent Michael-type cyclization.

  • Reaction: Heat at reflux (

    
    ) for 6–8 hours.
    
    • Mechanism:[1][6][7][8] This initially forms a Pyrazoline (dihydro-pyrazole).[1]

  • Oxidation (Critical Step): To convert the intermediate pyrazoline to the fully aromatic pyrazole, oxidative conditions are required.

    • Method: Add a mild oxidant (e.g., Iodine/DMSO or simply extend reflux in open air if the substrate allows). For this specific hydrazine, adding a catalytic amount of Iodine (

      
      , 10 mol%) during the last hour of reflux ensures aromatization.
      
  • Isolation: Pour into crushed ice. Neutralize with saturated

    
     (caution: foaming). Filter the solid.[3][4][9][10]
    

Data Analysis & Troubleshooting

Solvent Compatibility Table

The solubility of the HCl salt is the primary bottleneck.

SolventSolubility (HCl Salt)Reaction SuitabilityNotes
Ethanol Moderate (Hot)High Standard.[1] Requires buffering (NaOAc).
Water HighLowPoor solubility of organic electrophiles.
Acetic Acid ModerateHigh Good for chalcone route; acts as catalyst.
DMF/DMSO HighMediumHard to remove; use only for difficult substrates.
TFE HighHigh (Specialized) Trifluoroethanol promotes regioselectivity [1].
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) HCl salt not neutralized.Add 1.1 eq Et3N or NaOAc.
Brown Tar Formation Oxidation of hydrazine.Perform under

atmosphere; ensure salt quality.
Mixture of Isomers Unsymmetrical diketone used.[4]Switch solvent to TFE or control Temp (

addition).
Pyrazoline isolated Incomplete oxidation (Chalcone route).Treat crude with DDQ or

to aromatize.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_iso Phase 3: Isolation Step1 Weigh Hydrazine HCl Salt (Hygroscopic - Dry first!) Step2 Dissolve in EtOH + Add NaOAc (Buffer) Step1->Step2 Step3 Add 1,3-Diketone (Dropwise at RT) Step2->Step3 Step4 Reflux (78°C) 3-6 Hours Step3->Step4 Step5 TLC Check (Disappearance of Polar SM) Step4->Step5 Step5->Step4 Incomplete Step6 Concentrate & Pour into Ice Water Step5->Step6 Complete Step7 Filtration & Recrystallization (EtOH) Step6->Step7

Figure 2: Operational workflow for Protocol A, emphasizing the buffering step.

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • One-Pot Synthesis Strategies: Heller, S. T., & Natarajan, S. R. (2006).[8][9] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][8] Organic Letters, 8(13), 2675–2678. [Link]

  • Antimicrobial Pyrazole Derivatives: Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. European Journal of Medicinal Chemistry, 38(11-12), 959-974.[11] [Link]

  • General Pyrazole Synthesis Review: Fustero, S., et al. (2008).[9] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[9] Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

Sources

Application

Application Note: Fischer Indole Synthesis with 4-Acetylphenylhydrazine Hydrochloride

Abstract & Utility This application note details the optimized protocol for utilizing 4-acetylphenylhydrazine hydrochloride (CAS: 114-83-0) in the Fischer Indole Synthesis. While this reaction is a cornerstone of heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

This application note details the optimized protocol for utilizing 4-acetylphenylhydrazine hydrochloride (CAS: 114-83-0) in the Fischer Indole Synthesis. While this reaction is a cornerstone of heterocyclic chemistry, this specific reagent presents unique challenges due to the electron-withdrawing nature of the para-acetyl group, which deactivates the hydrazine moiety and retards the key sigmatropic rearrangement.

This protocol is essential for researchers developing:

  • Melatonin analogues: 5-acetyltryptamine derivatives.

  • COX-2 inhibitors: Indole-based anti-inflammatory scaffolds.

  • Serotonin (5-HT) receptor ligands: C5-functionalized indoles.

Chemical Context & Safety Profile

Reagent Profile
  • Compound: 4-Acetylphenylhydrazine hydrochloride

  • Structure:

    
    
    
  • Role: Precursor for 5-substituted indoles (or 6-substituted tetrahydrocarbazoles).[1]

  • Key Constraint: The hydrochloride salt form requires either in situ neutralization or a solvent system that facilitates the release of the free base for hydrazone formation while maintaining the acidity required for the rearrangement.

Safety Directives (Critical)
  • Toxicity: Hydrazines are Category 3 toxins (Oral/Dermal/Inhalation) and potential carcinogens.[2]

  • Sensitization: Known skin sensitizer.[2] Double-gloving (Nitrile/Neoprene) is mandatory.

  • Handling: Weighing must occur inside a fume hood.

  • Waste: All filtrate and mother liquors must be treated as hazardous hydrazine waste (do not mix with standard organic solvents until quenched).

Scientific Foundation: Mechanism & Deactivation

The reaction proceeds via the classic Fischer sequence but requires forcing conditions due to the acetyl group. The electron-withdrawing group (EWG) decreases the electron density of the aromatic ring, making the [3,3]-sigmatropic rearrangement (the rate-determining step) energetically more demanding than with unsubstituted phenylhydrazine.

Mechanistic Pathway

The following diagram illustrates the transformation from the hydrazine salt to the final indole scaffold.

FischerMechanism Reactants 4-Acetylphenylhydrazine HCl + Ketone Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone - H2O (Acid Cat.) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Shift EneHydrazine->Rearrangement Rate Limiting Step Indole 5-Acetylindole Product Rearrangement->Indole - NH3 Aromatization

Figure 1: The mechanistic flow of the Fischer Indole Synthesis highlighting the critical [3,3]-sigmatropic shift.[3]

Experimental Protocol

Target Synthesis: 6-acetyl-2,3,4,9-tetrahydro-1H-carbazole Substrate: Cyclohexanone (Model ketone for validation) Scale: 10 mmol

Materials
ReagentMW ( g/mol )Equiv.AmountRole
4-Acetylphenylhydrazine HCl 186.641.01.87 gLimiting Reagent
Cyclohexanone 98.151.11.08 g (1.14 mL)Substrate
Glacial Acetic Acid 60.05Solvent20 mLSolvent/Catalyst
Conc. Sulfuric Acid 98.08Cat.0.5 mLCo-catalyst
Step-by-Step Procedure
Phase 1: Hydrazone Formation & Cyclization [3]
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Add 20 mL Glacial Acetic Acid to the flask.

  • Addition: Add 1.87 g (10 mmol) of 4-acetylphenylhydrazine hydrochloride. Stir for 5 minutes. Note: The salt may not fully dissolve immediately; this is normal.

  • Substrate Addition: Add 1.14 mL (11 mmol) of Cyclohexanone via syringe.

  • Catalysis: Add 0.5 mL of concentrated

    
     dropwise.
    
    • Expert Insight: While acetic acid acts as a solvent, it is a weak acid. The addition of

      
       is critical to protonate the ene-hydrazine intermediate, overcoming the deactivating effect of the acetyl group [1].
      
  • Reflux: Heat the mixture to reflux (

    
    ) using an oil bath.
    
    • Observation: The mixture will darken (orange to dark brown) within 15–30 minutes.

    • Duration: Reflux for 2–3 hours . Monitor by TLC (See Section 5).

Phase 2: Workup & Isolation
  • Quench: Allow the reaction to cool to room temperature.

  • Precipitation: Pour the dark reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • Mechanism:[3][4][5][6][7] The sudden polarity change forces the hydrophobic indole product to precipitate.

  • Crystallization: Stir the aqueous suspension for 30 minutes. The product should form a solid precipitate.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with

    
     mL of cold water to remove residual acid.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Yield Expectation: 65–75%.

    • Appearance: Off-white to pale brown crystals.

Workflow Diagram

Workflow Start Weigh Reagents (Fume Hood) Mix Mix in Glacial AcOH + H2SO4 Start->Mix Reflux Reflux (118°C) 2-3 Hours Mix->Reflux Monitor TLC Check (Disappearance of Hydrazine) Reflux->Monitor Monitor->Reflux Incomplete Quench Pour into Ice Water Monitor->Quench Complete Filter Filter & Wash (Cold H2O) Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the synthesis of acetyl-tetrahydrocarbazole.

Optimization & Self-Validating Systems

Troubleshooting Table

If the reaction fails or yields are low, consult the following matrix.

ObservationDiagnosisCorrective Action
No precipitate upon quenching Product is soluble or reaction failed.Neutralize the aqueous layer to pH 7-8 using NaOH or

. The HCl salt of the product might be soluble.
TLC shows starting material Deactivation is too strong.Switch solvent to Polyphosphoric Acid (PPA) . Heat to

for 1 hour. PPA is a more robust catalyst for deactivated hydrazines [2].
Sticky tar forms Polymerization of ketone.Reduce

concentration or lower temperature to

.
Product is red/dark Oxidation impurities.Recrystallize with activated charcoal in ethanol.
Self-Validation (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization:

    • Starting Material (Hydrazine): Low

      
      , stains yellow/orange with Ehrlich’s reagent (p-dimethylaminobenzaldehyde).
      
    • Product (Indole): Higher

      
      , typically fluoresces blue/purple under UV (254/365 nm) or stains pink/purple with Ehrlich’s reagent.
      
  • Validation Rule: The reaction is considered complete only when the baseline spot (hydrazine salt) has disappeared and a distinct, less polar spot (indole) dominates.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[3][4][5][6][8] Chemical Reviews, 63(4), 373–401.[6] Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632.[6] Link

  • BenchChem. (2025).[3] The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem Technical Library. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Acetylphenylhydrazine hydrochloride. Link

Sources

Method

reaction conditions for 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride with aldehydes

An Application Guide to the Synthesis of Hydrazones from 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride and Aldehydes Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides rese...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Hydrazones from 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride and Aldehydes

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions for synthesizing hydrazones from 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride and various aldehydes. This reaction is a cornerstone in synthetic organic chemistry, primarily serving as the gateway to the Fischer indole synthesis for creating diverse heterocyclic scaffolds. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale behind procedural choices, and the critical parameters that govern reaction success. We present validated protocols, troubleshooting guidance, and a framework for adapting these conditions to a range of aldehyde substrates.

Introduction: The Strategic Importance of Arylhydrazones

Arylhydrazones are a pivotal class of organic compounds characterized by the R₁R₂C=NNHR₃ structure. The reaction between an arylhydrazine and an aldehyde or ketone is a classic condensation reaction that forms this functional group.[1][2] Specifically, the hydrazones derived from 1-(4-hydrazinylphenyl)ethan-1-one are highly valuable intermediates. The acetyl group on the phenyl ring provides a synthetic handle for further modifications, while the hydrazone moiety is the key precursor for one of the most powerful methods in heterocyclic chemistry: the Fischer indole synthesis.[3][4]

The resulting indole structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products, including the entire triptan class of anti-migraine drugs.[3][5] Therefore, mastering the initial hydrazone formation is a critical, rate-determining factor for the successful synthesis of these complex targets. This guide provides the foundational knowledge and practical protocols to achieve high-yield, high-purity synthesis of these essential building blocks.

Reaction Mechanism and Scientific Rationale

The formation of a hydrazone is a nucleophilic addition-elimination reaction, the rate and efficiency of which are exquisitely sensitive to pH.[6][7] Understanding the mechanism is paramount to troubleshooting and optimizing the reaction.

The Role of the Hydrochloride Salt: The starting material, 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride, is an acid salt. In solution, the hydrazine moiety is protonated (-NHNH₃⁺), rendering it non-nucleophilic. For the reaction to proceed, the free base form (-NHNH₂) must be present to act as the nucleophile. This creates a delicate pH-dependent equilibrium.

Acid Catalysis: A Double-Edged Sword: The reaction is acid-catalyzed, but excessive acidity is detrimental. The catalytic acid (often acetic acid or the inherent HCl from the starting material) protonates the aldehyde's carbonyl oxygen. This crucial step enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the nucleophilic nitrogen of the free hydrazine.[7][8]

The overall mechanistic pathway is as follows:

  • Equilibrium: A small amount of the protonated hydrazine salt deprotonates to form the free hydrazine nucleophile.

  • Carbonyl Activation: The aldehyde's carbonyl oxygen is protonated by the acid catalyst.

  • Nucleophilic Attack: The terminal nitrogen of the free hydrazine attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate (a carbinolamine).[6]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen.

  • Dehydration: The newly formed hydroxyl group is protonated, converting it into a good leaving group (H₂O). Elimination of water and subsequent deprotonation yield the stable hydrazone product.[7]

This mechanism highlights the critical need for a weakly acidic environment (typically pH 4-6).[7] If the solution is too acidic, the concentration of the free hydrazine nucleophile becomes negligible, stalling the reaction. If the solution is not acidic enough, the carbonyl group is not sufficiently activated, and the rate-limiting dehydration step is slow.

Diagram: Mechanism of Acid-Catalyzed Hydrazone Formation

Hydrazone Formation Mechanism Mechanism of Acid-Catalyzed Hydrazone Formation cluster_activation cluster_attack cluster_dehydration Aldehyde Aldehyde (R-CHO) ActivatedAldehyde Protonated Aldehyde Aldehyde->ActivatedAldehyde + H+ H_plus H+ Carbinolamine Tetrahedral Intermediate (Carbinolamine) ActivatedAldehyde->Carbinolamine + Free Hydrazine Hydrazine Free Hydrazine (from Hydrochloride Salt) ProtonatedCarbinolamine Protonated Intermediate Carbinolamine->ProtonatedCarbinolamine + H⁺, -H⁺ (Proton Transfer) Hydrazone Hydrazone Product ProtonatedCarbinolamine->Hydrazone - H₂O, -H⁺ Water H₂O

Caption: The acid-catalyzed nucleophilic addition-elimination pathway.

Experimental Protocols and Methodologies

The following protocols provide a robust starting point for the synthesis. Researchers should note that optimal conditions may vary based on the specific aldehyde used.

General Protocol for Hydrazone Synthesis

This method is broadly applicable to a range of aromatic and aliphatic aldehydes.

Materials and Reagents:

  • 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (1.0 eq)

  • Aldehyde (1.0 - 1.1 eq)

  • Solvent: Ethanol, Methanol, or Glacial Acetic Acid

  • Catalyst (optional): Glacial Acetic Acid (if not used as solvent)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel)

Diagram: Standard Experimental Workflow

Experimental Workflow Standard Experimental Workflow node_reagents 1. Reagent Prep node_setup 2. Reaction Setup node_reagents->node_setup Dissolve Hydrazine HCl in Solvent node_reaction 3. Reaction node_setup->node_reaction Add Aldehyde & Catalyst (optional) node_monitor 4. Monitoring (TLC) node_reaction->node_monitor Stir at RT or Reflux node_monitor->node_reaction Incomplete node_workup 5. Workup & Isolation node_monitor->node_workup Complete node_purify 6. Purification node_workup->node_purify Filter Precipitate node_product Final Product node_purify->node_product Recrystallize

Sources

Application

Application Note: Synthesis of Hydrazone Derivatives from 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride

Overview & Strategic Utility 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS 1461713-22-3), also known as 4-acetylphenylhydrazine hydrochloride, is a highly versatile bifunctional synthon utilized in advanced organi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Utility

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS 1461713-22-3), also known as 4-acetylphenylhydrazine hydrochloride, is a highly versatile bifunctional synthon utilized in advanced organic synthesis and drug discovery[1],[2]. Featuring both an acetyl group and a hydrazine moiety, it serves as a privileged building block for generating functionalized hydrazones. Hydrazone derivatives are highly valued in medicinal chemistry for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and antitumoral activities[3].

Operating with the hydrochloride salt of the hydrazine—rather than the free base—is a deliberate strategic choice. Free hydrazines are notoriously susceptible to rapid air oxidation and degradation. The hydrochloride salt ensures long-term bench stability and consistent stoichiometric precision during reaction setup[4].

Mechanistic Causality: The Buffer Paradigm

The condensation of a hydrazine with a carbonyl compound (aldehyde or ketone) to form a hydrazone is a classic nucleophilic addition-elimination reaction[5]. However, the use of a hydrochloride salt necessitates precise environmental control.

The Role of Sodium Acetate (NaOAc): Adding NaOAc to the reaction medium is not merely a neutralization step; it is the mechanistic linchpin of the protocol[6].

  • Nucleophile Liberation: Phenylhydrazine hydrochloride is highly acidic, and its nitrogen lone pairs are locked in protonation. NaOAc acts as a weak base to deprotonate the salt, liberating the active free hydrazine nucleophile[3],[6].

  • Optimal Buffering: NaOAc establishes an acetic acid/acetate buffer system, anchoring the pH between 4.5 and 5.5[6]. If the pH drops too low, the hydrazine remains protonated and non-nucleophilic. If the pH rises too high, the target carbonyl oxygen is not sufficiently protonated, rendering the electrophilic carbon too weak for attack. The buffered environment perfectly balances nucleophile availability with electrophile activation.

Mechanism N1 Hydrazine HCl Salt N2 Free Hydrazine Nucleophile N1->N2 NaOAc (Buffer) N4 Tetrahedral Intermediate N2->N4 Nucleophilic Attack N3 Protonated Carbonyl N3->N4 Electrophile N5 Hemiaminal N4->N5 Proton Transfer N6 Hydrazone Product N5->N6 -H2O (Dehydration)

Fig 1. Mechanistic pathway of hydrazone formation under buffered conditions.

Materials & Reagents

  • Starting Material: 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (1.0 eq)[2]

  • Electrophile: Target Aldehyde or Ketone (1.05 eq)

  • Buffer/Base: Sodium acetate trihydrate (1.2 eq)[3]

  • Solvent: Absolute ethanol (EtOH)

  • Catalyst: Glacial acetic acid (Optional, 1-2 drops for sterically hindered ketones)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process quality control (QC) checks to ensure high-fidelity outcomes.

Step 1: Reagent Preparation & Base Liberation

  • In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride (10 mmol, 1.87 g) in 20 mL of absolute ethanol.

  • Add sodium acetate trihydrate (12 mmol, 1.63 g) to the suspension.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • QC Check 1 (Visual & pH): The suspension will physically transition as the insoluble HCl salt is neutralized to the more soluble free base. Spot the mixture on pH paper; it must read approximately pH 4.5–5.5.

Step 2: Electrophilic Condensation 4. Slowly add the selected carbonyl compound (10.5 mmol) to the stirring mixture. (If the carbonyl is solid, pre-dissolve it in 5 mL of absolute ethanol). 5. Attach a reflux condenser and heat the reaction mixture to a gentle reflux (75–80 °C) in an oil bath for 1.5 to 3 hours[3].

  • QC Check 2 (Reaction Progress): Monitor via TLC (Hexane:EtOAc 7:3). The formation of the hydrazone is typically accompanied by a distinct color shift (often turning deep yellow) and the gradual precipitation of the product, as hydrazones are significantly less soluble in ethanol than their precursors[5].

Step 3: Isolation and Purification 6. Remove the flask from heat and allow it to cool to room temperature. 7. Pour the mixture into 50 mL of ice-cold distilled water while stirring to force the complete precipitation of the hydrazone derivative. 8. Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 15 mL) to remove sodium chloride and unreacted sodium acetate, followed by a final wash with ice-cold ethanol (5 mL). 9. Recrystallize the crude product from boiling ethanol to obtain the analytically pure hydrazone.

  • QC Check 3 (Validation): Confirm purity via melting point determination and 1H-NMR (diagnostic azomethine -N=CH- proton typically observed at 8.0–8.5 ppm).

Workflow A Starting Material 1-(4-Hydrazinylphenyl) ethan-1-one HCl B Base Addition NaOAc in EtOH (pH 4.5 Buffer) A->B C Condensation Add Carbonyl Reflux 1-3h B->C D Isolation Precipitate in H2O Vacuum Filtration C->D E Purification Recrystallization (EtOH) D->E

Fig 2. Experimental workflow for the synthesis of hydrazone derivatives.

Reaction Scope & Quantitative Data

The buffering protocol efficiently accommodates a wide range of electrophiles. Below is a summary of expected quantitative outcomes based on standard phenylhydrazine condensation kinetics[3],[5].

Carbonyl ReactantProduct DerivativeReaction Time (h)Expected Yield (%)Physical Appearance
Benzaldehyde Benzylidene-1-(4-acetylphenyl)hydrazine1.585-90Yellow crystalline solid
Salicylaldehyde 2-Hydroxybenzylidene-1-(4-acetylphenyl)hydrazine2.080-85Bright yellow powder
4-Methoxybenzaldehyde 4-Methoxybenzylidene-1-(4-acetylphenyl)hydrazine1.582-88Pale yellow solid
Acetophenone 1-Phenylethylidene-1-(4-acetylphenyl)hydrazine3.070-75Off-white solid
(Note: Ketones like acetophenone require longer reaction times due to increased steric hindrance at the carbonyl carbon compared to aldehydes).

References[1] Title: 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride | CAS 1461713-22-3

Source: American Elements URL: ]">https://www.americanelements.com[3] Title: Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities Source: SciSpace URL: [Link]5] Title: Ethanone, 1-phenyl-, hydrazone Source: Organic Syntheses URL: ]">https://www.orgsyn.org[2] Title: 1-(4-aminophenyl)ethan-1-one | Sigma-Aldrich Source: MilliporeSigma URL: ]">https://www.sigmaaldrich.com[6] Title: Why we use sodium acetate in preparation of phenyl hydrazone? Source: Quora URL: ]">https://www.quora.com[4] Title: 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride (C8H10N2O) Source: PubChem Database URL: [Link]

Sources

Method

Solvent Selection and Optimization for Reactions Involving 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride

Executive Summary 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-acetylphenylhydrazine hydrochloride) is a highly versatile bifunctional building block in medicinal chemistry. Featuring both a nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-acetylphenylhydrazine hydrochloride) is a highly versatile bifunctional building block in medicinal chemistry. Featuring both a nucleophilic hydrazine moiety and an electrophilic, electron-withdrawing acetyl group, it serves as a critical precursor for synthesizing complex hydrazones, indoles, and pyrazoles. Because this reagent is supplied as a stable hydrochloride salt, the selection of solvent and buffering additives is the single most critical variable in determining reaction trajectory, yield, and mechanistic success.

This application note provides a deep-dive technical guide into the causality of solvent selection, offering self-validating protocols for divergent synthetic pathways.

Physicochemical Constraints & Solvent Logic

To rationally design a reaction utilizing 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride, chemists must account for two primary physicochemical constraints:

  • Salt Polarity and Solubility: As a hydrochloride salt, the compound is highly polar. It exhibits excellent miscibility in polar protic solvents (e.g., water, ethanol, methanol) but demonstrates near-zero solubility in non-polar organic solvents like toluene or dichloromethane[1].

  • Electronic Deactivation: The 4-acetyl group exerts a strong electron-withdrawing effect on the phenyl ring. In complex cascade reactions like the 2[2], this deactivation increases the activation energy required for the critical [3,3]-sigmatropic rearrangement[3].

The Causality of Solvent Choice
  • For Hydrazone Formation: The hydrazine must be liberated from its salt form to act as a nucleophile. In protic solvents like ethanol, adding a mild base such as sodium acetate (NaOAc) effectively buffers the system. NaOAc (pKa ~4.7) is strong enough to deprotonate the hydrazinium ion but weak enough to prevent base-catalyzed side reactions (e.g., aldol condensation of the reactant ketone)[1].

  • For Indole Synthesis: Because the 4-acetyl group deactivates the aromatic ring, standard mild conditions will fail to push the enamine intermediate through the sigmatropic rearrangement[4]. Solvent selection must pivot towards high-boiling, strongly acidic environments. Glacial acetic acid is the solvent of choice because it acts as both the reaction medium and a Brønsted acid catalyst, allowing for high reflux temperatures (~118 °C) that overcome the kinetic barrier[5].

Mechanistic Workflow

Workflow cluster_0 Pathway A: Hydrazone Synthesis cluster_1 Pathway B: Fischer Indole Synthesis Start 1-(4-Hydrazinylphenyl)ethan-1-one HCl (Polar Salt) SolvA Solvent: Ethanol Additive: NaOAc Start->SolvA Aldehydes/Ketones SolvB Solvent: Glacial AcOH Additive: ZnCl2 (Optional) Start->SolvB Enolizable Ketones StepA1 Nucleophilic Addition (25°C - 60°C) SolvA->StepA1 ProdA Hydrazone Precipitate (High Yield) StepA1->ProdA StepB1 [3,3]-Sigmatropic Rearrangement (Reflux, 118°C) SolvB->StepB1 ProdB 5-Acetylindole Derivative (Moderate Yield) StepB1->ProdB

Experimental workflow for divergent synthesis based on solvent selection.

Quantitative Data: Solvent Effects

The following table summarizes the optimized parameters for directing the synthesis toward either hydrazone intermediates or fully cyclized indole scaffolds.

Reaction ModalityPreferred SolventAdditive / CatalystTemp (°C)TimeTypical YieldMechanistic Rationale
Hydrazone Formation Absolute EthanolSodium Acetate (1.2 eq)25 - 601 - 3 h85 - 95%EtOH provides solubility; NaOAc liberates free base. Product precipitates.
Fischer Indole Synthesis Glacial Acetic AcidNone / ZnCl₂ (0.5 eq)118 (Reflux)6 - 12 h40 - 65%AcOH acts as solvent and Brønsted acid. High thermal energy overcomes EWG deactivation.
Pyrazole Synthesis Ethanol / DMFTriethylamine (2.0 eq)80 (Reflux)4 - 8 h60 - 80%Stronger organic base neutralizes HCl; polar solvent stabilizes 1,3-dicarbonyl intermediates.

Self-Validating Experimental Protocols

Protocol A: Hydrazone Condensation

Objective: Synthesize a substituted hydrazone from 1-(4-Hydrazinylphenyl)ethan-1-one HCl and an arbitrary ketone/aldehyde.

  • Preparation: Suspend 1.0 equivalent of 1-(4-Hydrazinylphenyl)ethan-1-one HCl in absolute ethanol to achieve a 0.2 M concentration. (Causality: The salt will only partially dissolve at room temperature, forming a cloudy suspension).

  • Base Addition: Add 1.2 equivalents of anhydrous sodium acetate (NaOAc). Stir vigorously for 15 minutes. (Causality: NaOAc neutralizes the HCl, liberating the free hydrazine. The mixture will transition into a homogeneous solution or change color slightly, confirming the formation of the active nucleophile).

  • Electrophile Addition: Add 1.05 equivalents of the target aldehyde or ketone dropwise to the stirring solution.

  • Reaction: Heat the mixture to 60 °C for 2 hours to accelerate nucleophilic attack and subsequent dehydration.

  • Self-Validation Checkpoint: As the reaction progresses, the highly conjugated hydrazone product will precipitate out of the ethanol solution due to its lower polarity compared to the starting materials. This precipitation drives the equilibrium forward (Le Chatelier's principle) and serves as a definitive visual validation of reaction progress.

  • Workup: Cool the flask to 0 °C in an ice bath. Filter the precipitate via vacuum filtration and wash the filter cake with ice-cold ethanol to yield the pure hydrazone.

Protocol B: Fischer Indole Synthesis (EWG-Deactivated System)

Objective: Synthesize a 5-acetylindole derivative via the 5[5].

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 1.0 equivalent of 1-(4-Hydrazinylphenyl)ethan-1-one HCl and 1.1 equivalents of an enolizable ketone (e.g., 2-butanone).

  • Solvent/Catalyst Addition: Add glacial acetic acid to achieve a 0.1 M concentration. (Causality: Glacial acetic acid acts as both the high-boiling solvent and the Brønsted acid catalyst required for the enamine tautomerization and subsequent rearrangement)[3].

  • Activation (Optional but Recommended): Add 0.5 equivalents of anhydrous Zinc Chloride (ZnCl₂). (Causality: The 4-acetyl group severely deactivates the aromatic ring. ZnCl₂ acts as a Lewis acid to further polarize the intermediate, lowering the activation energy for the critical C-C bond formation step)[4].

  • Reaction: Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 118 °C) for 6 to 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will darken significantly as the enamine intermediate forms. During the final cyclization and aromatization step, the expulsion of ammonia (NH₃) occurs[3]. This can be validated by placing a damp piece of red litmus paper at the open outlet of the reflux condenser; a color change to blue confirms the successful formation of the indole core.

  • Workup: Cool the mixture to room temperature and pour it slowly into crushed ice. Neutralize cautiously with 10% NaOH aqueous solution until a pH of 7-8 is reached. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Fischer indole synthesis - Wikipedia. Source: wikipedia.org. URL: 2[2]

  • Fischer Indole Synthesis - Alfa Chemistry. Source: alfa-chemistry.com. URL: 3[3]

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. Source: benchchem.com. URL: 5[5]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Source: nih.gov. URL: 4[4]

  • Description, Synthesis and Usage of Phenylhydrazine - ChemicalBook. Source: chemicalbook.com. URL:1[1]

Sources

Application

reflux methods for 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride cyclization

Application Note: Reflux Cyclization Protocols for 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride Abstract & Strategic Overview This application note details the reflux methodologies for the cyclization of 1-(4-Hydrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reflux Cyclization Protocols for 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride

Abstract & Strategic Overview

This application note details the reflux methodologies for the cyclization of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-acetylphenylhydrazine hydrochloride). This starting material is a critical scaffold in medicinal chemistry, particularly for synthesizing 5-acetylindole derivatives (via Fischer Indole Synthesis) and 1-(4-acetylphenyl)pyrazoles (via condensation with 1,3-dicarbonyls).

The Core Challenge: The presence of the 4-acetyl group (


)  presents a specific synthetic challenge. As a strong electron-withdrawing group (EWG), it deactivates the phenyl ring.
  • Reduced Nucleophilicity: The hydrazine nitrogen is less nucleophilic, slowing the initial hydrazone formation.

  • Sigmatropic Barrier: In Fischer Indole synthesis, the EWG destabilizes the transition state of the [3,3]-sigmatropic rearrangement, often requiring higher temperatures (reflux) and stronger acid catalysts compared to electron-rich hydrazines.

This guide provides two distinct, self-validating protocols optimized for these electronic constraints.

Chemical Mechanisms & Pathway Selection

The choice of reflux method depends entirely on the desired heterocycle.

Pathway A: Fischer Indole Synthesis (Target: Indoles)[1]
  • Mechanism: Acid-catalyzed condensation with a ketone/aldehyde followed by a [3,3]-sigmatropic rearrangement.[1]

  • Regiochemistry: Since the starting hydrazine is para-substituted, the resulting indole will be substituted at the 5-position .

  • Critical Parameter: High thermal energy (reflux in acetic acid) is required to overcome the activation energy barrier imposed by the acetyl group.

Pathway B: Pyrazole Synthesis (Target: Pyrazoles)
  • Mechanism: Condensation with 1,3-diketones (e.g., acetylacetone) or

    
    -unsaturated ketones.
    
  • Critical Parameter: This reaction is faster and can often be driven by reflux in ethanol with mild acid catalysis.

G cluster_0 Pathway A: Fischer Indole cluster_1 Pathway B: Pyrazole Synthesis Start 1-(4-Hydrazinylphenyl) ethan-1-one HCl Ketone + Ketone (e.g., Cyclohexanone) Start->Ketone Diketone + 1,3-Diketone (e.g., Acetylacetone) Start->Diketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone AcOH Reflux Sigma [3,3]-Sigmatropic Rearrangement Hydrazone->Sigma -NH3 Indole 5-Acetylindole Derivative Sigma->Indole Pyrazole 1-(4-Acetylphenyl) pyrazole Diketone->Pyrazole EtOH Reflux

Figure 1: Divergent synthetic pathways. Pathway A requires overcoming the EWG deactivation via vigorous acid reflux, while Pathway B proceeds under milder conditions.

Protocol A: Fischer Indole Cyclization

Target: Synthesis of 5-acetyl-1,2,3,4-tetrahydrocarbazole (using cyclohexanone as model ketone).

Rationale: The hydrochloride salt of the hydrazine provides the initial proton source. However, standard ethanol reflux is often insufficient for EWG-substituted hydrazines. Glacial Acetic Acid (AcOH) is selected as the solvent because its higher boiling point (


) and acidity drive the rearrangement.
Materials
  • 1-(4-Hydrazinylphenyl)ethan-1-one HCl (1.0 eq)

  • Cyclohexanone (1.1 eq)[2]

  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Sodium Acetate (Optional, see Optimization)

Step-by-Step Methodology
  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add 1-(4-Hydrazinylphenyl)ethan-1-one HCl (10 mmol) to the flask.

    • Add Glacial Acetic Acid (20 mL). The salt may not fully dissolve initially.

  • Hydrazone Formation (In situ):

    • Add Cyclohexanone (11 mmol) dropwise at room temperature.

    • Observation: The suspension typically clears or changes color as the hydrazone forms. Stir for 15 minutes at RT.[3]

  • Reflux (The Cyclization):

    • Heat the reaction mixture to a vigorous reflux (

      
      ).
      
    • Time: Maintain reflux for 3 to 6 hours .

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). Look for the disappearance of the hydrazone intermediate (which is less polar than the hydrazine).

    • Note: If the reaction stalls (common with strong EWGs), add conc. HCl (0.5 mL) or Polyphosphoric Acid (PPA) to drive the reaction, though this increases impurity formation [1].

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (100 mL).

    • Precipitation: The indole product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[4]

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), wash with saturated 
      
      
      
      (to remove acetic acid), dry over
      
      
      , and concentrate.
  • Purification:

    • Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

Protocol B: Pyrazole Synthesis

Target: Synthesis of 1-(4-acetylphenyl)-3,5-dimethylpyrazole.

Rationale: The formation of pyrazoles is thermodynamically favored and does not require the difficult sigmatropic shift. Ethanol is sufficient as a solvent.

Materials
  • 1-(4-Hydrazinylphenyl)ethan-1-one HCl (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (Absolute, 10 volumes)

  • Triethylamine (

    
    ) or Sodium Acetate (1.0 eq) - Crucial for neutralizing the HCl salt to allow nucleophilic attack.
    
Step-by-Step Methodology
  • Neutralization & Mixing:

    • In a round-bottom flask, suspend the hydrazine HCl salt in Ethanol .

    • Add Triethylamine (1.0 eq) or Sodium Acetate (1.0 eq). Stir for 10 mins. This liberates the free hydrazine base.

    • Why? The protonated hydrazine (

      
      ) is not nucleophilic. Neutralization is essential for the initial attack on the diketone.
      
  • Addition:

    • Add Acetylacetone (1.1 eq) slowly.

  • Reflux:

    • Heat to reflux (

      
      ) for 2–4 hours .
      
    • Validation: TLC usually shows a clean conversion to a highly non-polar spot (the pyrazole).

  • Work-up:

    • Cool to room temperature.[5][6]

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (to dissolve the triethylamine hydrochloride salt).

    • Filter the resulting solid (the pyrazole).

Comparative Data & Optimization

The following table summarizes the critical process parameters (CPPs) for the two methods.

ParameterMethod A: Fischer IndoleMethod B: Pyrazole
Solvent Glacial Acetic AcidEthanol
Temperature

(High)

(Moderate)
Catalyst HCl (from salt) + AcOHNone (Neutralization required)
Duration 3–24 Hours2–4 Hours
Major Impurity Polymerized resins (due to high heat)Unreacted Hydrazone
Yield Expectation 40–65% (EWG effect limits yield)80–95%
Troubleshooting Guide
  • Problem: Low yield in Fischer Indole (Method A).

    • Root Cause:[4] The acetyl group deactivates the ring too much.

    • Solution: Switch solvent to Polyphosphoric Acid (PPA) . Heat at

      
       for 2 hours. PPA acts as both solvent and strong acid catalyst, often improving yields for deactivated hydrazines [2].
      
  • Problem: Starting material remains in Method B.

    • Root Cause:[7] Incomplete neutralization of the HCl salt.

    • Solution: Ensure 1.05 eq of base (NaOAc or

      
      ) is added before heating.
      

Experimental Workflow Diagram

Workflow Start Start: 1-(4-Hydrazinylphenyl) ethan-1-one HCl Decision Select Target Scaffold Start->Decision IndolePath Target: Indole Decision->IndolePath PyrazPath Target: Pyrazole Decision->PyrazPath StepA1 Dissolve in Glacial AcOH (Do NOT neutralize) IndolePath->StepA1 StepA2 Add Ketone Reflux 118°C (4-6h) StepA1->StepA2 CheckA TLC Check: Hydrazone consumed? StepA2->CheckA ActionA_Fail Add conc. HCl or Switch to PPA CheckA->ActionA_Fail No ActionA_Pass Pour into Ice Water Filter Precipitate CheckA->ActionA_Pass Yes StepB1 Suspend in EtOH Add NaOAc (Neutralize) PyrazPath->StepB1 StepB2 Add 1,3-Diketone Reflux 78°C (2h) StepB1->StepB2 ActionB_Pass Evaporate EtOH Wash with H2O StepB2->ActionB_Pass

Figure 2: Decision tree for experimental execution. Note the critical neutralization step difference between Pathway A and B.

References

  • Sajjadifar, S., et al. (2010).[5] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[5] [Link]

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][8][9] Chemical Reviews, 63(4), 373–401. (Classic review establishing PPA protocols for deactivated hydrazines). [Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for general hydrazine reflux techniques).
  • Fauzi'ah, L., & Wahyuningsih, T. D. (2018). "Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine." AIP Conference Proceedings 2026, 020061.[4] (Demonstrates reflux conditions for EWG-substituted phenylhydrazines). [Link]

Sources

Method

Application Note: 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride in Advanced Pharmaceutical Synthesis

Introduction and Strategic Utility 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride, commonly referred to as 4-acetylphenylhydrazine hydrochloride, is a highly versatile bifunctional pharmaceutical intermediate [3]. In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride, commonly referred to as 4-acetylphenylhydrazine hydrochloride, is a highly versatile bifunctional pharmaceutical intermediate [3]. In modern drug discovery, the rapid construction of nitrogen-containing heterocycles—such as pyrazoles, indoles, and pyridazines—is paramount. This specific intermediate allows synthetic chemists to simultaneously install a heterocyclic core and a highly derivatizable 4-acetylphenyl moiety in a single, efficient step.

Mechanistic Rationale for the Hydrochloride Salt

Free arylhydrazines are notoriously susceptible to atmospheric oxidation and spontaneous degradation, often darkening upon exposure to air. Utilizing the hydrochloride salt provides a bench-stable solid that can be stored long-term without significant decomposition. During reactions, the free hydrazine is generated in situ via the addition of a mild base (e.g., sodium acetate or triethylamine). This controlled release ensures a high effective concentration of the active nucleophile while minimizing base-catalyzed side reactions. Furthermore, the sensitive carbonyl (acetyl) group remains intact during the preparation of this hydrazine from its corresponding diazonium salt, highlighting its robust stability under controlled chemical environments [2].

Physicochemical Properties

Data summarized for rapid reference during experimental design.

PropertyValue
Chemical Name 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride
CAS Registry Number 1461713-22-3
Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Storage Conditions Desiccated at 2–8°C, protected from light and moisture

Synthetic Workflows and Protocols

Synthesis of 1-(4-Acetylphenyl)-1H-pyrazoles

Causality & Design: Pyrazoles are ubiquitous motifs in FDA-approved drugs (e.g., Celecoxib). Reacting 1-(4-Hydrazinylphenyl)ethan-1-one with 1,3-dicarbonyl compounds (like diethyl oxalate) yields substituted pyrazoles [1]. The reaction proceeds via initial hydrazone formation at the more electrophilic carbonyl, followed by intramolecular cyclization. Sodium acetate is critical in this protocol: it acts as a buffer to neutralize the HCl salt, liberating the hydrazine without causing unwanted base-catalyzed aldol condensations of the starting materials.

Protocol: Condensation with Diethyl Oxalate

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (10.0 mmol, 1.87 g) in absolute ethanol (50 mL).

  • Neutralization: Add anhydrous sodium acetate (11.0 mmol, 0.90 g). Stir at room temperature for 15 minutes to liberate the free hydrazine. The suspension will slightly change in color and clarity.

  • Addition: Dropwise, add diethyl oxalate (10.5 mmol, 1.53 g) over a 5-minute period to prevent localized heating.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3, UV visualization at 254 nm).

  • Workup: Upon complete consumption of the starting material, cool the mixture to room temperature. Concentrate the solvent in vacuo to approximately one-third of its original volume.

  • Precipitation: Pour the concentrated mixture into ice-cold distilled water (100 mL) under vigorous stirring. A distinct precipitate will form as the hydrophobic pyrazole crashes out of the aqueous phase.

  • Isolation: Filter the solid via vacuum filtration, wash with cold water (2 x 20 mL) to remove residual salts, and dry overnight in a vacuum oven at 45°C.

Fischer Indole Synthesis: Construction of Acetyl-Carbazoles

Causality & Design: The Fischer indole synthesis remains the premier method for indole construction. By reacting our intermediate with an enolizable ketone (e.g., cyclohexanone), an arylhydrazone is formed. Under acidic and thermal conditions, this intermediate undergoes a[3,3]-sigmatropic rearrangement, followed by rearomatization and the expulsion of ammonia, to form the indole core. Glacial acetic acid serves a dual purpose here: it acts as a highly polar solvent and provides the necessary protonation to drive the sigmatropic shift.

Protocol: Reaction with Cyclohexanone

  • Hydrazone Formation: In a 100 mL round-bottom flask, dissolve 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (5.0 mmol, 0.93 g) and cyclohexanone (5.5 mmol, 0.54 g) in glacial acetic acid (20 mL).

  • Rearrangement: Equip the flask with a reflux condenser and heat the mixture to 110°C for 3 hours. The reaction will transition from a light suspension to a dark, homogeneous solution as the rearrangement occurs.

  • Quenching: Cool the reaction to room temperature. Slowly pour the acidic mixture into a beaker containing crushed ice (50 g) and water (50 mL) to quench the acid catalyst.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture to pH 7 using saturated aqueous sodium bicarbonate (gas evolution will occur). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes/EtOAc) to isolate the pure 6-acetyl-1,2,3,4-tetrahydrocarbazole.

Pathway Visualization

SynthesisPathway SM 1-(4-Hydrazinylphenyl)ethan-1-one HCl (Starting Material) Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Diethyl oxalate) SM->Dicarbonyl Base, EtOH Reflux Ketone Enolizable Ketone (e.g., Cyclohexanone) SM->Ketone Acid Catalysis (e.g., AcOH) Pyrazole 1-(4-Acetylphenyl)-1H-pyrazole Derivative Dicarbonyl->Pyrazole Condensation & Cyclization Hydrazone Arylhydrazone Intermediate Ketone->Hydrazone -H2O Indole Acetyl-substituted Indole (Fischer Indole Product) Hydrazone->Indole [3,3]-Sigmatropic Rearrangement

Figure 1: Divergent synthetic pathways of 1-(4-Hydrazinylphenyl)ethan-1-one HCl to heterocycles.

Quantitative Data Summary

Target HeterocycleCo-ReactantCatalyst / BaseTemp / TimeTypical Yield Range
Pyrazole Diethyl oxalateNaOAc (1.1 eq)78°C / 4-6 h75 - 85%
Pyrazole AcetylacetoneTEA (1.2 eq)78°C / 3 h80 - 90%
Indole (Carbazole) CyclohexanoneGlacial AcOH110°C / 3 h60 - 75%
Indole 2-ButanoneZnCl2 / EtOH80°C / 8 h50 - 65%

References

  • ResearchGate. "Chemoselective reduction of substituted aryldiazonium fluoroborates to the corresponding phenylhydrazines." ResearchGate Publications.[Link][1]

Sources

Application

step-by-step synthesis of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride from precursors

To ensure the highest scientific rigor and safety compliance, this application note details the synthesis of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-hydrazinoacetophenone hydrochloride) via the D...

Author: BenchChem Technical Support Team. Date: March 2026

To ensure the highest scientific rigor and safety compliance, this application note details the synthesis of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-hydrazinoacetophenone hydrochloride) via the Diazotization-Reduction pathway. This route is selected for its reliability in laboratory settings compared to nucleophilic aromatic substitution (


), which often requires harsher conditions or more expensive leaving groups.

Technical Application Note: Synthesis of 4-Hydrazinoacetophenone Hydrochloride


Molecular Weight:  186.64  g/mol 

Executive Summary & Mechanistic Rationale

The synthesis utilizes 4-aminoacetophenone as the primary precursor.[1] The transformation proceeds through two distinct mechanistic phases performed in a "one-pot" or sequential manner without isolating the unstable intermediate:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt (

    
    ) using nitrous acid generated in situ.
    
  • Reduction: The diazonium species is reduced to the hydrazine (

    
    ) using Stannous Chloride (
    
    
    
    ).[2]

Expert Insight - Chemoselectivity: A critical challenge in this synthesis is the presence of the ketone carbonyl group. Under neutral conditions, hydrazines react rapidly with ketones to form hydrazones. However, this protocol utilizes strongly acidic conditions (conc. HCl) .

  • Causality: The product hydrazine is immediately protonated to form the hydrochloride salt (

    
    ). The protonated nitrogen is non-nucleophilic, thereby preventing the intermolecular condensation with the acetyl group of unreacted starting material or product. This self-protection mechanism is vital for yield preservation.
    

Reagents & Equipment Specification

Reagent / MaterialGradeRoleHazard Note
4-Aminoacetophenone >98%PrecursorIrritant
Sodium Nitrite (

)
ACS ReagentDiazotizing AgentOxidizer, Toxic
Stannous Chloride Dihydrate (

)
ACS ReagentReducing AgentCorrosive, Irritant
Hydrochloric Acid (HCl) 37% (Conc.)Solvent/ReactantCorrosive, Fuming
Ethanol (EtOH) AbsoluteWash SolventFlammable
Diethyl Ether AnhydrousWash SolventFlammable, Peroxide former

Experimental Protocol

Phase 1: Diazotization of 4-Aminoacetophenone
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-aminoacetophenone (13.5 g, 0.1 mol) in concentrated HCl (30 mL) .

    • Note: If the amine does not dissolve completely, mild warming is permissible, but the solution must be cooled back down before proceeding.

  • Cooling: Cool the mixture to -5°C to 0°C using an ice-salt bath. Efficient cooling is non-negotiable to prevent the decomposition of the diazonium salt into the corresponding phenol.

  • Nitrite Addition: Dissolve Sodium Nitrite (7.0 g, 0.101 mol) in minimal water (approx. 15 mL). Add this solution dropwise to the amine mixture over 20–30 minutes.

    • Process Control: Maintain the internal temperature below 5°C throughout the addition.

  • Digestion: Stir the resulting diazonium salt solution (often a clear to slightly turbid yellow/orange liquid) for an additional 15 minutes at 0°C.

Phase 2: Reduction with Stannous Chloride
  • Reductant Prep: Prepare a solution of Stannous Chloride dihydrate (

    
    , 45.1 g, 0.2 mol)  in concentrated HCl (25 mL) .
    
    • Expert Tip:

      
       is moisture sensitive. Prepare this solution immediately before use to prevent oxidation to Sn(IV).
      
  • Reduction Reaction: Add the cold

    
     solution to the diazonium mixture dropwise.
    
    • Observation: Nitrogen evolution is minimal (unlike

      
       reductions), but the reaction is exothermic. Maintain temperature < 10°C  during addition.
      
  • Crystallization: Remove the cooling bath and allow the mixture to stand at room temperature or in a refrigerator (4°C) for 2–3 hours. The hydrazine hydrochloride salt will precipitate as a sandy, crystalline solid.

Phase 3: Isolation & Purification
  • Filtration: Filter the precipitate using a sintered glass funnel (porosity 3).

  • Washing (Critical for Purity):

    • Wash with a small amount of cold conc. HCl (removes tin salts).

    • Wash with cold Ethanol (removes organic impurities).

    • Wash copiously with Diethyl Ether (removes residual water/acid and facilitates drying).

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets. Do not heat above 40°C, as aryl hydrazines can be thermally unstable.
    

Process Visualization (Workflow)

The following diagram illustrates the critical process flow and decision gates for the synthesis.

SynthesisWorkflow Start Start: 4-Aminoacetophenone Acidify Dissolution in Conc. HCl Start->Acidify Cooling Cool to < 0°C (Ice/Salt Bath) Acidify->Cooling Diazotization Add NaNO2 (aq) Dropwise (Form Diazonium Salt) Cooling->Diazotization CheckTemp Critical Control Point: Temp < 5°C? Diazotization->CheckTemp CheckTemp->Cooling No (Wait) Reduction Add SnCl2 / HCl Solution (Reduction to Hydrazine) CheckTemp->Reduction Yes Precipitation Precipitation of Hydrazine HCl Salt Reduction->Precipitation Filtration Filtration & Washing (HCl -> EtOH -> Ether) Precipitation->Filtration FinalProduct Final Product: 4-Hydrazinoacetophenone HCl Filtration->FinalProduct

Caption: Step-by-step workflow for the diazotization-reduction synthesis of 4-hydrazinoacetophenone HCl.

Analytical Validation (QC)

To validate the integrity of the synthesized compound, compare experimental data against the following reference values.

Analytical MethodExpected Signal / CharacteristicInterpretation
Appearance Off-white to beige crystalline powderDarkening indicates oxidation (store under inert gas).
Melting Point 185°C – 190°C (dec.)Decomposition is typical for hydrazine salts.
IR Spectroscopy ~1680

(C=O stretch)~3200-3400

(NH stretch)
Confirms ketone retention and amine/hydrazine presence.

NMR (DMSO-

)

2.50 (s, 3H,

)

7.0-7.9 (dd, 4H, Ar-H)

~10.5 (br s,

)
Diagnostic aromatic pattern (AA'BB') and acetyl methyl singlet.

Safety & Toxicology (HSE)

  • Hydrazine Toxicity: Aryl hydrazines are suspected carcinogens and potent skin sensitizers. All handling must occur in a fume hood with nitrile gloves and safety goggles.

  • Tin Waste: The filtrate contains large amounts of Tin (Sn) salts. Do not dispose of down the drain. Collect in a dedicated "Heavy Metal Waste" container.

  • Diazonium Stability: Never allow the diazonium intermediate to dry or warm up before reduction; dry diazonium salts can be explosive.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bullock, M. W., & Hand, J. J. (1956). "Preparation of some substituted phenylhydrazines." Journal of the American Chemical Society, 78(22), 5854-5857. Link

  • Porter, H. K. (1954). "The Zinin Reduction of Nitroarenes." Organic Reactions, 20.
  • Safety Data Sheet (SDS). "4-Aminoacetophenone." Sigma-Aldrich.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields using 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride

Technical Support Guide: Optimizing Reaction Yields with 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride Executive Summary: The "Deactivation" Challenge 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-ac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimizing Reaction Yields with 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride

Executive Summary: The "Deactivation" Challenge

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-acetylphenylhydrazine hydrochloride) is a critical intermediate for synthesizing indole-based pharmaceuticals and pyrazole ligands.

The Core Problem: The para-acetyl group is a strong electron-withdrawing group (EWG). This creates two specific chemical hurdles that distinguish it from standard phenylhydrazine:

  • Reduced Nucleophilicity: The hydrazine tail is less reactive toward ketones/aldehydes, slowing the initial hydrazone formation.

  • Deactivated Aromatic Ring: The EWG increases the activation energy required for the [3,3]-sigmatropic rearrangement (the rate-determining step in Fischer Indole Synthesis).

The Solution: Standard protocols often fail. High yields require stronger acid catalysts , higher temperatures , and strict exclusion of moisture to prevent hydrolysis of the intermediate hydrazone.

Reagent Handling & Preparation (The Foundation)

Stability Warning: As a hydrochloride salt, this reagent is hygroscopic. Moisture uptake leads to stoichiometry errors and hydrolysis. The free base is sensitive to oxidation (turning dark brown/black).

Protocol A: In-Situ Neutralization (Free-Basing)

Many metal-catalyzed reactions (e.g., Buchwald-Hartwig) or base-sensitive condensations require the free base. Do not store the free base; generate it immediately before use.

Step-by-Step Workflow:

  • Dissolution: Suspend the hydrochloride salt (1.0 equiv) in EtOAc or CH₂Cl₂ (0.1 M).

  • Neutralization: Add saturated aqueous NaHCO₃ (2.5 equiv) slowly at 0°C. Note: CO₂ gas will evolve.

  • Separation: Stir vigorously for 15 mins. Separate the organic layer.[1]

  • Drying: Wash organic layer with brine, dry over anhydrous Na₂SO₄.

  • Usage: Filter and use the solution immediately. Do not concentrate to dryness unless under strict inert atmosphere (Ar/N₂).

NeutralizationWorkflow Figure 1: Critical workflow for generating the reactive free base from the hydrochloride salt. Start HCl Salt (Stable Storage) Solvent Suspend in EtOAc/DCM Start->Solvent Base Add Sat. NaHCO3 (0°C, Slow Addition) Solvent->Base PhaseSep Phase Separation (Extract Free Base) Base->PhaseSep Dry Dry (Na2SO4) & Filter PhaseSep->Dry Use Use Immediately (Oxidation Risk) Dry->Use

Optimizing the Fischer Indole Synthesis

This is the most common application (e.g., synthesis of COX-2 inhibitors or triptan analogs). The acetyl group makes the ring electron-deficient, resisting the cyclization step.

Critical Parameters Table
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Reasoning
Catalyst Acetic Acid, dilute HClPolyphosphoric Acid (PPA) or ZnCl₂/AcOH Weak acids cannot overcome the ring deactivation caused by the acetyl group.
Temperature 60–80°C90–120°C Higher energy required for the sigmatropic shift.
Solvent EthanolAcetic Acid or Toluene (with Dean-Stark) Ethanol boils too low; water removal is critical to drive hydrazone formation.
Stoichiometry 1:11.1 : 1 (Hydrazine excess) Compensates for slight decomposition of the hydrazine at high heat.
Recommended Protocol: PPA-Mediated Cyclization
  • Mixing: Mix 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (1 equiv) with the ketone (1 equiv) in glacial acetic acid.

  • Hydrazone Formation: Heat to 60°C for 1 hour. Monitor by TLC (disappearance of ketone).

  • Cyclization: Add Polyphosphoric Acid (PPA) (10–15 equiv by weight).

  • Reaction: Heat to 100–110°C . Crucial: Do not exceed 120°C to avoid polymerization of the acetyl group.

  • Quench: Pour onto crushed ice/water. Neutralize with NaOH to precipitate the indole.

FischerMechanism Figure 2: Mechanism highlighting the energy barrier caused by the electron-withdrawing acetyl group. Reactants 4-Acetylphenylhydrazine HCl + Ketone Hydrazone Hydrazone Intermediate (Often Stable/Isolable) Reactants->Hydrazone - H2O EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. AcidCheck Is Acid Strong Enough? EneHydrazine->AcidCheck Sigmatropic [3,3]-Sigmatropic Shift (RATE LIMITING STEP) TempCheck Temp > 90°C? Sigmatropic->TempCheck Indole Final Indole Product AcidCheck->Hydrazone No (Reverts) AcidCheck->Sigmatropic Yes (PPA/ZnCl2) TempCheck->Sigmatropic No (Stalled) TempCheck->Indole Yes (- NH3)

Optimizing Pyrazole Synthesis

When reacting with 1,3-dicarbonyls (e.g., acetylacetone), the hydrochloride salt can be used directly, but pH control determines regioselectivity.

  • The Issue: The reaction produces HCl as a byproduct. If the pH drops too low (< 2), the hydrazine nitrogen becomes protonated and unreactive.

  • Optimization: Use a buffered alcoholic system (Ethanol + Sodium Acetate).

  • Regioselectivity: The terminal nitrogen of the hydrazine (N-beta) attacks the most electrophilic carbonyl of the 1,3-diketone. The acetyl group on the phenyl ring reduces the nucleophilicity of the N-alpha (attached to ring), actually improving regioselectivity compared to unsubstituted phenylhydrazine.

Troubleshooting & FAQ

Q1: My reaction mixture turned into a black tar. What happened?

  • Cause: Oxidation of the hydrazine or polymerization of the acetyl group.

  • Fix: Ensure you are performing the reaction under Nitrogen or Argon. If using PPA, ensure the temperature did not exceed 120°C. Add an antioxidant like sodium sulfite if performing aqueous workups [1].

Q2: I isolated the hydrazone intermediate, but it won't cyclize to the indole.

  • Cause: The "Acetyl Effect." The ring is too deactivated for weak acids (like acetic acid alone) to drive the rearrangement.

  • Fix: Switch to a Lewis Acid catalyst (ZnCl₂ in refluxing acetic acid) or PPA. The activation energy is higher for this substrate [2].

Q3: Low yield in pyrazole synthesis; starting material remains.

  • Cause: The HCl salt lowered the pH of the solution, protonating the hydrazine and killing its nucleophilicity.

  • Fix: Add Sodium Acetate (1.1 equiv) to the reaction mixture to buffer the HCl released from the salt [3].

Q4: Can I use the Buchwald-Hartwig coupling with this reagent?

  • Cause: Yes, but the HCl salt poisons Palladium catalysts.

  • Fix: You must free-base the reagent first (see Protocol A) or use a strong base (like LiHMDS or NaOtBu) in the reaction to neutralize it in situ [4].

References

  • Purification and Stability: Process for purification of phenylhydrazine salts. US Patent 4352941A. Link

  • Fischer Indole Mechanism: Robinson, B. "The Fischer Indole Synthesis."[2][3] Chemical Reviews, 63(4), 373–401. (Classic text establishing EWG effects). Link

  • Pyrazole Synthesis: Synthesis of Pyrazoles via Condensation. Organic Chemistry Portal.[2][4] Link

  • Buchwald Modification: Wagaw, S., et al.[2] "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251-10263.[5] Link

  • EWG Effects on Hydrazines: Fischer Indole Synthesis - Wikipedia (Mechanistic Overview).Link

Sources

Optimization

Technical Support Center: Stability Protocol for 1-(4-Hydrazinylphenyl)ethan-1-one HCl

Ticket ID: OX-PREV-4HPE Subject: Preventing Oxidation of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride in Solution Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-PREV-4HPE Subject: Preventing Oxidation of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride in Solution Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are encountering stability issues with 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-Acetylphenylhydrazine HCl). This molecule contains a hydrazine moiety (


) attached to an aromatic ring.[1] While the hydrochloride salt form provides solid-state stability, the moment this compound enters solution, it becomes highly susceptible to auto-oxidation , a process catalytically accelerated by trace transition metals (

,

) and dissolved oxygen.

This guide provides a self-validating protocol to arrest this degradation, ensuring experimental reproducibility.

PART 1: The "Why" – Mechanistic Root Cause

To prevent degradation, we must understand the enemy. The oxidation of phenylhydrazines is not a simple linear reaction; it is a radical chain reaction often initiated by trace metals found in standard laboratory water or glassware.

The Oxidation Cascade
  • Initiation: Trace metals strip an electron from the hydrazine, forming a radical cation.

  • Propagation: This radical reacts with dissolved oxygen (

    
    ) to form superoxide (
    
    
    
    ), which further attacks the parent molecule.
  • Termination (Degradation): The hydrazine converts to a diazenyl species (

    
    ), which is unstable and decomposes into tars, benzene derivatives, and nitrogen gas.
    
Visualizing the Threat

The following diagram illustrates the degradation pathway and exactly where our interventions (EDTA, Acid, Inert Gas) act to block it.

OxidationMechanism Start 1-(4-Hydrazinylphenyl) ethan-1-one (Solution) Radical Hydrazyl Radical Intermediate Start->Radical e- Transfer Metal Trace Metals (Cu²⁺, Fe³⁺) Metal->Radical Catalyzes Product Diazenes & Tars (Yellow/Brown Precipitate) Radical->Product Polymerization Oxygen Dissolved O₂ Oxygen->Product Oxidation EDTA BLOCKER: EDTA Chelation EDTA->Metal Sequesters Argon BLOCKER: Argon Sparging Argon->Oxygen Displaces Acid BLOCKER: Acidic pH (<4) Acid->Start Protonates (Stabilizes)

Figure 1: Mechanism of metal-catalyzed auto-oxidation and specific intervention points.[1]

PART 2: The "How" – Standard Operating Procedure (SOP)

Objective: Prepare a stable 10-50 mM stock solution.

Reagents Required[1][2][3][4][5]
  • Solvent: HPLC-grade water (or DMSO for non-aqueous applications).[1]

  • Chelator: Disodium EDTA (Ethylenediaminetetraacetic acid).

  • Antioxidant: L-Ascorbic Acid (Vitamin C).[1] Note: Do NOT use Sodium Metabisulfite, as sulfites can react with the ketone group on your molecule.

  • Gas: High-purity Argon (preferred) or Nitrogen.[1]

The "Gold Standard" Protocol

This protocol uses a "Defense in Depth" strategy: Remove Oxygen + Sequester Metals + Sacrificial Antioxidant.

Step 1: Solvent Pre-Treatment (Critical)

Do not add the drug to the solvent yet.

  • Take the required volume of HPLC water.

  • Sparge with Argon/Nitrogen for 15 minutes. (Bubbling gas through the liquid, not just over it).

  • Add EDTA to a final concentration of 0.5 mM . This acts as a "security guard" for trace metals.

Step 2: Antioxidant Barrier[1]
  • Add L-Ascorbic Acid to the solvent.[2]

    • Ratio: Use a 1:5 molar ratio (Drug:Ascorbic Acid) if the assay permits.

    • Why? Ascorbic acid oxidizes faster than hydrazines, consuming any residual oxygen [1].

Step 3: Compound Dissolution[1]
  • Weigh the 1-(4-Hydrazinylphenyl)ethan-1-one HCl .[1]

  • Add to the prepared, degassed solvent.

  • Vortex briefly under a stream of inert gas.

  • Check pH: Ensure pH remains < 5. The HCl salt is naturally acidic, but if you are using a strong buffer, do not let it drift to neutral/alkaline, as deprotonated hydrazines oxidize rapidly [2].

Step 4: Storage
  • Aliquot immediately into amber glass vials (protects from light).

  • Overlay the headspace with Argon before capping.

  • Store at -20°C or -80°C .

Workflow Diagram

PrepWorkflow Step1 1. Solvent Prep (HPLC Water) Step2 2. Deoxygenation (Sparge with Ar/N₂ for 15 min) Step1->Step2 Step3 3. Add Stabilizers (+0.5mM EDTA, +Ascorbic Acid) Step2->Step3 Step4 4. Dissolve Compound (Minimizing Headspace) Step3->Step4 Step5 5. Aliquot & Freeze (-20°C, Amber Vials) Step4->Step5

Figure 2: Step-by-step preparation workflow to ensure maximum stability.

PART 3: Troubleshooting Matrix

If you observe issues, cross-reference the symptoms below.

SymptomProbable CauseCorrective Action
Solution turns yellow/brown within minutes Rapid Oxidation (Diazenyl formation)1.[1] Check water quality (use Milli-Q/HPLC).2. Increase EDTA concentration to 1 mM.3. Re-sparge solvent for longer duration.
Precipitate forms upon dissolution pH Issue (Free base formation)The HCl salt is soluble, but the free base is less so. If your buffer pH > 7, the hydrazine deprotonates and may precipitate. Keep pH < 5.
Loss of biological activity (no color change) Hydrazone Formation The ketone group on the molecule can react with amines in your buffer (e.g., Tris). Avoid amine-based buffers (Tris, Glycine). Use Phosphate or HEPES.[1]
Inconsistent results between batches Metal Contamination Glassware washing protocols often leave metal residues. Acid-wash glassware or use disposable plasticware for stock prep.[1]

PART 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO instead of water? A: Yes, and it is often preferred for stock solutions. DMSO freezes at a higher temperature and generally slows down radical propagation compared to water. However, you must still degas the DMSO and ideally keep it acidified (e.g., 0.1% HCl in DMSO) if storing for long periods.

Q: Why do you recommend Ascorbic Acid over Sodium Metabisulfite? A: Sodium Metabisulfite is a common antioxidant, but it is a nucleophile that attacks ketones (like the acetyl group in your molecule) to form bisulfite adducts. Ascorbic acid does not react with the ketone, making it chemically compatible [3].

Q: How long can I keep the solution at room temperature? A: Without stabilizers: < 1 hour. With the full protocol (EDTA + Argon + Ascorbate): 4–8 hours. Always keep on ice during experiments.

Q: Is the "hydrochloride" part important? A: Yes. The HCl salt keeps the hydrazine nitrogen protonated (


).[1] Protonated hydrazines are significantly more resistant to oxidation than their neutral counterparts. Do not neutralize the salt until the final moment of the assay.

References

  • Fernández-Merino, M. J., et al. (2010).[3] Vitamin C Is an Ideal Substitute for Hydrazine in the Reduction of Graphene Oxide Suspensions.[3][4] The Journal of Physical Chemistry C, 114(14), 6426–6432.[3] Link

    • Validates the use of Ascorbic Acid as a compatible redox partner for hydrazine chemistry.
  • Kuhn, L. P., & Wellman, C. (1964).[5] The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. Ballistic Research Laboratories, DTIC. Link

    • Foundational text establishing EDTA as a mandatory suppressor of metal-catalyzed hydrazine oxidation.[1]

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism.[6][7][8] Biochemistry, 15(3), 681–687.[6] Link

    • Definitive study on the radical mechanism involving superoxide and the role of transition metals in phenylhydrazine degrad
  • PubChem. (n.d.).[9] 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride Compound Summary. National Library of Medicine. Link

    • Source for specific chemical structure and physical property data.[7][10]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 4-Acetylphenylhydrazine Hydrochloride

Welcome to the Application Scientist Support Center. 4-Acetylphenylhydrazine hydrochloride is a highly valuable building block for synthesizing substituted indoles (via the Fischer Indole Synthesis) and pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 4-Acetylphenylhydrazine hydrochloride is a highly valuable building block for synthesizing substituted indoles (via the Fischer Indole Synthesis) and pyrazoles. However, researchers frequently encounter low conversion rates, stalled reactions, or complex byproduct mixtures.

This guide deconstructs the chemical causality behind these failures and provides field-validated, self-validating protocols to rescue your yields.

Section 1: The Mechanistic Root Causes

Q: Why does 4-acetylphenylhydrazine hydrochloride consistently yield lower conversion rates compared to unsubstituted phenylhydrazine?

The difficulty stems from three interconnected chemical properties:

  • Salt Formulation & Solubility: As a hydrochloride salt, the reagent exhibits poor solubility in many organic solvents. Until the salt is neutralized (free-based), the terminal nitrogen remains protonated and non-nucleophilic[1].

  • Electronic Deactivation: The para-acetyl group is strongly electron-withdrawing. Through resonance, it pulls electron density away from the hydrazine moiety. This significantly reduces the nucleophilicity of the terminal nitrogen, making the initial condensation with aldehydes or ketones sluggish[2].

  • High Activation Energy in Rearrangement: In the Fischer Indole Synthesis, the rate-limiting step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. Electron-withdrawing groups (EWGs) like the acetyl group destabilize the transition state of this rearrangement. If excessive heat is applied to force the reaction, the N-N bond may undergo heterolytic cleavage, yielding unwanted aniline derivatives instead of the target indole[3],[4].

Section 2: Reaction Pathway & Bottlenecks

FIS_Troubleshooting A 4-Acetylphenylhydrazine Hydrochloride B Free Base (Reduced Nucleophilicity) A->B Base Neutralization H Acetyl Group Self-Condensation A->H Uncontrolled Heating C Phenylhydrazone Intermediate B->C + Carbonyl (Acid Cat.) D Ene-Hydrazine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement (High Activation Energy) D->E Acid Catalysis / Heat F Indole Derivative (Target Product) E->F Cyclization & -NH3 G N-N Bond Cleavage (Aniline Byproducts) E->G Excessive Heat / Weak Acid

Caption: Mechanistic bottlenecks and side pathways in Fischer Indole Synthesis with 4-acetylphenylhydrazine.

Section 3: Self-Validating Experimental Protocols

Expert Insight: The Two-Step Isolation Strategy Attempting a one-pot Fischer indolization with an electron-deficient hydrazine often leads to degradation[5]. The most robust solution is to decouple the reaction into two self-validating steps: (1) Hydrazone formation and isolation, followed by (2) Acid-catalyzed cyclization.

Protocol A: High-Yield Hydrazone Formation (Overcoming Deactivation)

Objective: Efficiently free-base the hydrazine and force condensation without triggering self-reaction of the acetyl group.

  • Solvent & Base Setup: Suspend 1.0 equivalent of 4-acetylphenylhydrazine hydrochloride in absolute ethanol (0.2 M). Add 1.1 equivalents of anhydrous sodium acetate (NaOAc).

    • Causality: NaOAc acts as a mild base to liberate the free hydrazine while simultaneously buffering the solution to a pH (~4.5-5.0) optimal for imine/hydrazone formation.

  • Reagent Addition: Add 1.05 equivalents of the target ketone/aldehyde.

  • Controlled Heating: Stir at 50°C for 2-4 hours.

    • Causality: Keeping the temperature strictly below reflux prevents the free-based acetyl groups from undergoing intermolecular self-condensation.

  • Validation: Monitor by Thin Layer Chromatography (TLC). Once complete, precipitate the hydrazone by adding cold water. Filter, wash with water, and dry under vacuum.

    • Self-Validation: You now have a stable, purified intermediate. Isolating this intermediate eliminates unreacted hydrazine, which is the primary cause of "tarring" in the subsequent cyclization step[2].

Protocol B: Forcing the [3,3]-Sigmatropic Rearrangement

Objective: Overcome the high activation energy barrier imposed by the para-acetyl group without cleaving the N-N bond.

  • Catalyst Selection: Dissolve the isolated hydrazone in Polyphosphoric Acid (PPA) or a mixture of ZnCl₂ in glacial acetic acid.

    • Causality: PPA provides a highly polar, strongly acidic medium that stabilizes the transition state of the rearrangement for electron-deficient substrates[6],[5].

  • Thermal Activation: Heat the mixture to 90–110°C.

    • Critical Warning: Do not exceed 120°C. Above this thermal threshold, heterolytic N-N bond cleavage outpaces the [3,3]-rearrangement, resulting in 4-aminoacetophenone (aniline byproduct)[3].

  • Quenching: Pour the hot, viscous mixture over crushed ice and neutralize with aqueous NaOH to precipitate the indole product.

Section 4: Quantitative Data Comparison
Reaction StepCatalyst / ReagentOptimal TempExpected YieldPrimary Issue Addressed
Hydrazone Formation NaOAc / EtOH50°C>90%Neutralizes HCl salt; prevents acetyl self-condensation.
Hydrazone Formation Glacial AcOH80°C70-85%Mild acid catalysis; risks side reactions if prolonged.
[3,3]-Rearrangement Polyphosphoric Acid (PPA)90-110°C60-80%Overcomes high activation energy of EWG substrates[5].
[3,3]-Rearrangement ZnCl₂ in AcOH110-120°C50-75%Drives cyclization without harsh Brønsted acidity[6].
[3,3]-Rearrangement Microwave + AcOH150°C (10 min)75-90%Rapidly supplies activation energy; minimizes N-N cleavage[7].
Section 5: Frequently Asked Questions (FAQs)

Q: My reaction mixture turns pitch black and yields a complex tar. What happened? A: This is classic thermal degradation combined with oxidation. Hydrazines are highly susceptible to oxidation at elevated temperatures[7]. Always purge your reaction vessels with Argon or Nitrogen. Furthermore, the "tar" is often a result of the para-acetyl group undergoing acid-catalyzed aldol-type polymerizations. Lower your reaction temperature and strictly adhere to the two-step protocol to prevent this.

Q: Can I synthesize the parent, unsubstituted indole using the Fischer method with this reagent? A: Direct synthesis of the parent indole using acetaldehyde is highly problematic and often fails due to the instability of the intermediate[2]. A field-proven alternative is to use pyruvic acid as the carbonyl compound, followed by decarboxylation of the resulting indole-2-carboxylic acid[2].

Q: How do I handle the toxicity and solubility of the hydrochloride salt during workup? A: 4-Acetylphenylhydrazine hydrochloride is a suspected genotoxin, a skin sensitizer, and can bind to hemoglobin[8]. When handling the salt, always weigh it in a properly functioning fume hood[8]. For workups involving unreacted starting material, remember that the free base is soluble in organic solvents (e.g., ethyl acetate), while the hydrochloride salt is water-soluble. You can selectively remove unreacted reagent by washing your organic layer with 1M HCl to re-protonate the hydrazine and pull it into the aqueous phase.

References
  • Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride Source: University of Toronto Environmental Health & Safety URL:[Link]

  • Phenylhydrazine (CICADS) Source: Inchem.org URL:[Link]

  • Fischer indole synthesis: significance of choice of acid catalyst Source: Chemistry Stack Exchange URL: [Link]

  • Why Do Some Fischer Indolizations Fail? Source: Journal of the American Chemical Society (via PMC / NIH) URL:[Link]

  • Why Do Some Fischer Indolizations Fail? (JACS) Source: ACS Publications URL: [Link]

  • Practical Methodologies for the Synthesis of Indoles Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Optimization

recrystallization solvents for purifying 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride

Welcome to the technical support center for the purification of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride?

A1: The ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest. This means it should dissolve the compound well at elevated temperatures but poorly at lower temperatures, maximizing the recovery of pure crystals upon cooling.[1][2][3] Key characteristics to look for include:

  • High solubility at high temperatures: This ensures that a minimal amount of solvent is needed to dissolve the compound, leading to a concentrated solution.

  • Low solubility at low temperatures: This is crucial for maximizing the yield of the recrystallized product.

  • Inertness: The solvent should not react with 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride.

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.

  • Impurity Profile: The solvent should either not dissolve impurities at all, or dissolve them very well so they remain in the mother liquor after crystallization.

Q2: What are some recommended starting solvents for the recrystallization of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride?

A2: Based on the purification of similar arylhydrazine hydrochlorides, alcohols and aqueous alcohol mixtures are excellent starting points.[1][4] Specifically, you should consider:

  • Ethanol/Water mixtures: These are commonly used for hydrochloride salts. The ratio can be adjusted to achieve the desired solubility profile.

  • 2-Propanol (Isopropanol): This is often a good alternative to ethanol for recrystallizing hydrochloride salts.[4]

  • Methanol/Water mixtures: Similar to ethanol/water, this can be an effective solvent system.

It is highly recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific batch of material.

Q3: How do I perform a mixed-solvent recrystallization?

A3: A mixed-solvent system is often used when no single solvent has the ideal solubility characteristics. The most common approach is the solvent/antisolvent method.[5] Here’s the general procedure:

  • Dissolve your compound in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble).

  • While the solution is still hot, slowly add a "poor" solvent (an antisolvent, in which the compound is poorly soluble) dropwise until you observe persistent turbidity (cloudiness).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Troubleshooting Guide

Problem: My compound "oils out" instead of forming crystals.

  • Cause: The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly, causing the compound to come out of solution as a liquid (an oil) rather than a solid. This can also happen if the melting point of the solid is lower than the boiling point of the solvent.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add more of the "good" solvent to increase the total volume and lower the saturation point.

    • If using a mixed solvent system, add more of the "good" solvent.

    • Ensure the solution cools down slowly. You can insulate the flask to slow the cooling rate.

Problem: I have a very low yield of recrystallized product.

  • Cause: This could be due to several factors:

    • Using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.[6]

    • The compound is highly soluble in the chosen solvent even at low temperatures.

    • Premature crystallization during a hot filtration step.

  • Solution:

    • Before filtering, cool the solution in an ice bath to maximize crystal formation.

    • If you suspect too much solvent was used, you can try to carefully evaporate some of the solvent and cool the solution again.

    • If the compound remains highly soluble, a different solvent or a mixed-solvent system with a higher proportion of the antisolvent may be necessary.

    • To avoid premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.

Problem: The resulting crystals are very small or appear as a powder.

  • Cause: The solution cooled too quickly, leading to rapid nucleation and the formation of many small crystals.[3][6]

  • Solution:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Using a slightly larger volume of solvent can sometimes promote the growth of larger crystals.

Problem: The purified compound is not significantly purer than the starting material.

  • Cause:

    • The chosen solvent is not effective at separating the impurities.

    • The cooling was too rapid, trapping impurities within the crystal lattice.

    • The crystals were not washed properly after filtration.

  • Solution:

    • Re-evaluate your choice of solvent. A different solvent or solvent mixture might be more selective.

    • Ensure slow cooling to allow for the formation of well-ordered crystals that exclude impurities.

    • After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Experimental Protocol: Recrystallization of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride

  • Recrystallization solvent (e.g., Ethanol/Water mixture, 2-Propanol)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A good solvent will show poor solubility at room temperature and good solubility when hot.

  • Dissolution: Place the crude 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow A Start: Crude 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride B Perform Small-Scale Solvent Screening A->B C Test Single Solvents (e.g., Ethanol, 2-Propanol, Water) B->C D Does a single solvent show good solubility when hot and poor solubility when cold? C->D E Use that solvent for recrystallization D->E Yes F Test Mixed Solvent Systems (e.g., Ethanol/Water) D->F No G Does a mixed solvent system provide the desired solubility profile? F->G H Optimize the solvent ratio and proceed with recrystallization G->H Yes I If no suitable solvent is found, consider alternative purification methods (e.g., chromatography) G->I No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

References

  • Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Retrieved from .

  • Purification of organic hydrochloride salt? (2017, February 7).
  • Mixed-solvent recrystallisation. (n.d.). Retrieved from University of York, Chemistry Teaching Labs.
  • crystallization and dry reagents. (2006, December 6).
  • Troubleshooting. (2022, April 7).
  • Recrystallization and Crystallization. (n.d.).
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
  • Purification of Hydrochloride. (n.d.).
  • Recrystallization. (2023, January 29).

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride Condensation

Welcome to the advanced technical support guide for the condensation of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-acetylphenylhydrazine hydrochloride). This compound is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the condensation of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-acetylphenylhydrazine hydrochloride). This compound is a critical intermediate in the synthesis of complex biologically active molecules, including the Wnt/β-catenin signaling modulator IQ-1[1].

Because this reagent features both a hydrochloride salt and a strongly electron-withdrawing acetyl group, achieving high-yield hydrazone condensation requires precise thermodynamic control. This guide provides drug development professionals and synthetic chemists with the mechanistic causality, troubleshooting frameworks, and validated protocols needed to master this reaction.

Mechanistic Causality: The Role of Temperature

To optimize this condensation, one must understand the electronic environment of the hydrazine nucleophile.

Unlike unsubstituted phenylhydrazine, 1-(4-hydrazinylphenyl)ethan-1-one contains a para-acetyl group (-COCH₃). This group exerts strong electron-withdrawing effects via both resonance and induction, significantly pulling electron density away from the hydrazine nitrogen. As a result, the nucleophilicity of the terminal amine is drastically reduced[2].

Temperature dictates the reaction pathway:

  • Kinetic Stalling (< 40 °C): At room temperature, the reduced nucleophilicity prevents efficient attack on the carbonyl carbon. The reaction stalls, leading to unreacted starting materials.

  • Optimal Hydrazone Formation (40–65 °C): Applying moderate heat provides the necessary activation energy to overcome the electronic deactivation of the -COCH₃ group, driving the equilibrium toward the hydrazone without triggering side reactions[3].

  • Thermodynamic Rearrangement (> 80 °C): If the temperature is too high, especially in the presence of the inherent acidic environment provided by the hydrochloride salt, the newly formed hydrazone can undergo a[3,3]-sigmatropic rearrangement. This leads to premature Fischer Indole cyclization (if α-hydrogens are present on the carbonyl) or thermal degradation[4].

ReactionPathway A 1-(4-Hydrazinylphenyl)ethan-1-one HCl + Carbonyl Compound B Low Temp (20-25°C) Slow Kinetics A->B C Moderate Temp (40-65°C) Optimal Condensation A->C D High Temp (>80°C) Acidic Conditions A->D E Incomplete Reaction (Low Yield) B->E F Stable Hydrazone (High Yield) C->F G Fischer Indole Cyclization (Rearrangement) D->G

Thermodynamic vs. kinetic outcomes based on temperature selection.

Troubleshooting FAQs

Q: Why is my condensation reaction failing to progress at room temperature? A: The para-acetyl group deactivates the hydrazine. Literature shows that introducing electron-withdrawing groups on phenylhydrazine drastically increases the time and energy required for condensation[2]. You must elevate the temperature to at least 50 °C to provide the activation energy required for the initial nucleophilic attack.

Q: I am observing a complex mixture of products when heating to 85 °C. What is happening? A: You are likely triggering a Fischer Indole Synthesis. Because your starting material is a hydrochloride salt, the reaction mixture is inherently acidic. High temperatures (>80 °C) combined with acid catalyze the tautomerization of the hydrazone to an ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement to form an indole[4]. If your goal is strictly the hydrazone intermediate (e.g., for IQ-1 synthesis), you must keep the temperature below 65 °C.

Q: How does the hydrochloride (.HCl) salt affect my temperature and solvent strategy? A: The .HCl salt makes the reagent highly stable but locks the hydrazine in a non-nucleophilic, protonated state. You must add a mild base, such as sodium acetate (NaOAc), to liberate the free base. NaOAc is ideal because it creates a buffered system (pH ~4.5–5.0). This pH is high enough to ensure the hydrazine is nucleophilic, but low enough to protonate the target carbonyl oxygen, making it more electrophilic[3].

TroubleshootingTree Start Issue: Low Hydrazone Yield CheckTemp Current Reaction Temperature? Start->CheckTemp TempLow < 40°C CheckTemp->TempLow TempMed 40 - 65°C CheckTemp->TempMed TempHigh > 80°C CheckTemp->TempHigh SolLow Increase to 55°C Overcome -COCH3 deactivation TempLow->SolLow SolMed Check pH Add NaOAc to free hydrazine TempMed->SolMed SolHigh Lower Temp Prevent premature cyclization TempHigh->SolHigh

Decision tree for troubleshooting low condensation yields.

Quantitative Data: Temperature Matrix

The following table summarizes the expected outcomes when condensing 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride with a standard aliphatic or aromatic ketone across different thermal profiles.

Temperature RangeKinetic RatePrimary ProductSide-Reaction RiskRecommended Buffer
0 – 25 °C Very Slow (>24h)Unreacted starting materialHydrazine oxidationNone (Reaction stalls)
40 – 65 °C Optimal (2-4h)Hydrazone (Target) MinimalSodium Acetate (NaOAc)
80 – 110 °C Fast (<1h)Indole derivative[3,3]-RearrangementGlacial Acetic Acid
> 120 °C Very FastIndole / DegradantsThermal decompositionStrong Acid (e.g., TFA)

Validated Experimental Protocol: Temperature-Optimized Hydrazone Synthesis

This self-validating protocol is engineered to isolate the hydrazone intermediate efficiently, preventing both kinetic stalling and unwanted cyclization[1].

Reagents Required:

  • 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (1.0 eq)

  • Target Aldehyde/Ketone (1.05 eq)

  • Anhydrous Sodium Acetate (1.1 eq)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 eq of 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride in anhydrous ethanol (approx. 10 mL per mmol).

  • Buffering (Causality Step): Add 1.1 eq of anhydrous sodium acetate to the suspension. Stir for 10 minutes at room temperature. Self-Validation: The suspension will slightly change in appearance as the free hydrazine is liberated and NaCl/AcOH is formed, establishing a pH of ~4.5.

  • Addition: Slowly add 1.05 eq of the target carbonyl compound.

  • Thermal Activation: Attach a reflux condenser and transfer the flask to a pre-heated oil bath set strictly to 55 °C . Causality Step: This specific temperature provides the exact thermal energy required to overcome the electron-withdrawing effect of the acetyl group without breaching the activation energy threshold for Fischer indole cyclization.

  • Monitoring: Stir at 55 °C for 2 to 4 hours. Monitor the reaction via TLC (Hexane:EtOAc). Self-Validation: The disappearance of the highly polar hydrazine spot (which usually stays near the baseline) and the emergence of a new, less polar, UV-active hydrazone spot confirms progression.

  • Isolation: Once complete, remove the flask from the heat and allow it to cool to room temperature. Transfer to an ice bath (0–5 °C) for 30 minutes to maximize product precipitation.

  • Purification: Filter the resulting precipitate via a Büchner funnel. Wash the filter cake with cold ethanol and dry under a vacuum to yield the pure hydrazone.

References

  • Ultrasound assisted one pot method for the synthesis of substituted 4, 5-dihydropyridazin International Journal of Chemical Studies[Link]

  • The Chemoselective Fischer's Synthesis of Indolenine Derivatives By iso-Butyric Acid SciSpace[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Solvent Selection for the 1H NMR Characterization of 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly polar, salt-form active pharmaceutical ingredient (API) intermediates. 1-(4-Hydrazinylphenyl)ethan-1-one hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly polar, salt-form active pharmaceutical ingredient (API) intermediates. 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS: 1461713-22-3) is a prime example of a molecule that requires careful analytical planning. Its dual functionality—an electron-withdrawing acetyl group and a protonated hydrazine moiety—creates a unique electronic environment that is highly sensitive to solvent interactions.

This guide objectively compares the performance of three common NMR solvents (DMSO-d6, D2O, and CD3OD) in resolving the 1H NMR chemical shifts of this compound. By explaining the causality behind the spectral perturbations, this guide provides researchers with a self-validating protocol for accurate structural elucidation.

Mechanistic Causality: The Electronic Environment

Before comparing solvent performance, we must establish the causality behind the compound's intrinsic chemical shifts. The central benzene ring forms a classic AA'BB' spin system, which is perturbed by two distinct para-substituents:

  • The Acetyl Group (-C(=O)CH3): This moiety acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It pulls electron density away from the ring, heavily deshielding the ortho protons (H-2, H-6) and pushing their chemical shifts downfield to approximately 7.85 ppm.

  • The Hydrazine Hydrochloride (-NH-NH3+ Cl-): In a free base arylhydrazine, the nitrogen lone pair donates electron density into the ring, shielding the ortho protons (H-3, H-5). However, protonation to the hydrochloride salt locks this lone pair, drastically reducing its electron-donating capacity. Consequently, the H-3/H-5 protons experience reduced shielding and shift downfield to approximately 7.05 ppm compared to their free base counterparts.

Shift_Logic A Acetyl Group (-C(=O)CH3) C H-2 / H-6 Protons (Ortho to Acetyl) A->C Electron Withdrawing (Inductive/Resonance) B Hydrazine HCl (-NH-NH3+ Cl-) D H-3 / H-5 Protons (Ortho to Hydrazine) B->D Protonation removes lone pair donation E Deshielding Effect (Downfield Shift ~7.85 ppm) C->E F Reduced Shielding (Downfield vs Free Base ~7.05 ppm) D->F

Caption: Logical flow of electronic effects dictating the 1H NMR chemical shifts of the aromatic protons.

Solvent Performance Comparison: DMSO-d6 vs. D2O vs. CD3OD

The choice of deuterated solvent dictates the visibility of exchangeable protons and the resolution of the aromatic signals. A common pitfall in drug development is selecting a solvent based purely on solubility rather than diagnostic utility.

  • DMSO-d6 (The Gold Standard for Salts): DMSO is a strong hydrogen-bond acceptor. It tightly binds the -NH- and -NH3+ protons, slowing down their chemical exchange rate relative to the NMR timescale. This allows for the direct observation of the exchangeable hydrazine protons.

  • D2O (The Aqueous Alternative): Highly polar and excellent for dissolving hydrochloride salts. However, rapid H/D exchange completely obliterates the signals for the -NH- and -NH3+ protons, resulting in a loss of critical structural information.

  • CD3OD (The Solubilizer): Offers a middle ground in solubility but suffers from the same rapid H/D exchange limitations as D2O.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz) across Solvents (Data synthesized based on empirical substituent effects and standard solvent impurity tables ).

Proton AssignmentMultiplicityIntegrationDMSO-d6 (ppm)D2O (ppm)CD3OD (ppm)Performance Note
-C(=O)CH3 Singlet (s)3H2.512.552.53May overlap with DMSO residual peak (2.50 ppm).
H-3, H-5 (Ar-H) Doublet (d)2H7.057.127.08J ≈ 8.6 Hz. Shifted downfield due to protonation.
H-2, H-6 (Ar-H) Doublet (d)2H7.857.927.88J ≈ 8.6 Hz. Deshielded by acetyl group.
-NH- (Hydrazine) Broad singlet (br s)1H~8.80Not observedNot observedRapid H/D exchange in D2O/CD3OD.
-NH3+ (Salt) Broad singlet (br s)3H~10.20Not observedNot observedVisible only in aprotic, H-bond accepting solvents.
Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, every NMR experiment must be a self-validating system. This means internal controls must be present to verify solvent quality, temperature, and chemical shift referencing.

Step-by-Step Protocol: Preparation and Acquisition in DMSO-d6

  • Sample Weighing: Accurately weigh 15.0 mg of 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride into a clean glass vial.

    • Causality: 15 mg provides an optimal signal-to-noise ratio for a 16-scan 1H NMR without causing concentration-dependent shift artifacts or viscosity issues that broaden lines.

  • Solvent Dispensing: Add 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: TMS acts as the internal zero reference (0.00 ppm). The residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm serve as secondary internal references to validate the probe temperature (298 K) .

  • Dissolution & Transfer: Vortex the mixture for 30 seconds until complete dissolution is achieved. Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition Parameters:

    • Frequency: 400 MHz

    • Pulse Sequence: Standard 1D proton (zg30)

    • Number of Scans (ns): 16

    • Relaxation Delay (D1): 1.0 second (sufficient for the relaxation of small molecule protons).

    • Temperature: 298 K.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation.

    • Causality: This enhances the signal-to-noise ratio without compromising the resolution of the fine J-couplings in the aromatic doublets.

NMR_Workflow A 1-(4-Hydrazinylphenyl)ethan-1-one HCl (Solid Sample) B Solvent Selection (Causality Check) A->B C DMSO-d6 (Preserves -NH, -NH3+) B->C Requires full structural elucidation D D2O / CD3OD (H/D Exchange Occurs) B->D Requires water solubility or simplified spectra E Internal Standard Addition (TMS or TSP, 0.05% v/v) C->E D->E F 1H NMR Acquisition (400 MHz, 298 K, ns=16) E->F G Data Processing & Peak Assignment F->G

Caption: Self-validating workflow for NMR solvent selection, sample preparation, and acquisition.

Analytical Insights and Troubleshooting

When analyzing this specific compound, researchers often misinterpret the acetyl methyl singlet in DMSO-d6. Because the acetyl peak (~2.51 ppm) is nearly isochronous with the residual DMSO solvent peak (2.50 ppm), the signals may co-resonate and obscure integration.

  • Troubleshooting: If the acetyl peak is obscured, perform a solvent spike or switch to CD3OD where the residual solvent peak is at 3.31 ppm, leaving the 2.53 ppm acetyl signal completely isolated. Furthermore, the presence of trace water in DMSO-d6 (resonating at 3.33 ppm) should not be confused with any structural protons, as its shift is highly dependent on temperature and hydrogen bonding .

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry (ACS Publications).[Link] [1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics (ACS Publications).[Link] [2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75480874, 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride. PubChem.[Link] [3]

Comparative

A Senior Application Scientist's Guide to the FTIR Spectrum of 4-Acetylphenylhydrazine Hydrochloride: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of intermediates and final compounds is paramount. 4-Acetylphenylhydrazine hydrochloride is a key building bl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of intermediates and final compounds is paramount. 4-Acetylphenylhydrazine hydrochloride is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its structural integrity is critical, and Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for its verification.

This guide provides an in-depth analysis of the FTIR spectrum of 4-acetylphenylhydrazine hydrochloride. We will move beyond a simple peak-list, delving into the causal relationships between molecular structure and vibrational spectra. This document is structured to serve as a practical reference, comparing the target molecule's spectrum with relevant alternatives and grounding all claims in authoritative sources.

The Vibrational Fingerprint: Understanding the Key Functional Groups

The structure of 4-acetylphenylhydrazine hydrochloride presents several key functional groups whose vibrational modes are IR-active. The protonation of the hydrazine moiety to form the hydrochloride salt significantly influences the spectrum, making it distinct from its free base counterpart.

  • The Hydrazinium Ion (-NH-NH3+): The most telling feature of an amine or hydrazine salt is the presence of a broad, strong absorption band typically spanning from 3200 to 2500 cm⁻¹.[1][2] This envelope arises from the stretching vibrations of the N-H bonds within the protonated amine group (N-H⁺). The breadth of this peak is a direct consequence of strong intermolecular hydrogen bonding within the crystal lattice.[1] Within this broad envelope, C-H stretching vibrations from the aromatic ring and methyl group can often be observed as sharper, superimposed peaks.[1] Additionally, the bending vibrations of the -NH3⁺ group are expected to appear in the 1600-1500 cm⁻¹ region.[2][3]

  • The Carbonyl Group (C=O): As part of an acetamide-like structure attached to a phenyl ring, the carbonyl group's stretching vibration is expected to produce a strong, sharp peak. Typically, aromatic ketones and amides show a C=O stretch in the 1700-1650 cm⁻¹ range.[4][5] The exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

  • The Aromatic Ring (p-disubstituted benzene): The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[6] The stretching vibrations of the C=C bonds within the ring usually produce one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[4] Furthermore, the substitution pattern on the ring (in this case, para-substitution) gives rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region, typically a strong band between 850-800 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes the potassium bromide (KBr) pellet method, a widely used technique for obtaining high-quality transmission FTIR spectra of solid samples.[7][8] This method ensures that the obtained spectrum is a self-validating system, as the quality of the pellet directly impacts the quality of the data. An alternative, the Attenuated Total Reflectance (ATR) method, is also mentioned as it requires minimal sample preparation.[9]

Workflow for FTIR Analysis via KBr Pellet Method

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition S1 Grind 1-2 mg of 4-acetylphenylhydrazine HCl S2 Mix with 100-200 mg of dry KBr powder S1->S2 S3 Grind mixture to a fine, homogenous powder S2->S3 P1 Transfer powder to a pellet die S3->P1 P2 Apply pressure (hydraulic press) to form a transparent pellet P1->P2 A1 Place pellet in FTIR sample holder P2->A1 A2 Collect background spectrum (empty beam) A1->A2 A3 Collect sample spectrum A2->A3 A4 Process data (baseline correction, normalization) A3->A4

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Step-by-Step Methodology
  • Sample and Matrix Preparation: Using an agate mortar and pestle, finely grind approximately 1-2 mg of 4-acetylphenylhydrazine hydrochloride. Add 100-200 mg of high-purity, dry KBr powder. The KBr should be stored in a desiccator or oven to prevent moisture absorption, which can interfere with the spectrum.[10]

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a fine, homogenous powder is obtained. Inadequate grinding can lead to scattering of the IR beam and a sloping baseline.[10]

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates poor mixing, moisture, or insufficient pressure.[7]

  • Background Collection: Place the KBr pellet into the sample holder of the FTIR spectrometer. Before running the sample spectrum, run a background scan with the sample holder empty. This allows the instrument to subtract the spectral contributions of atmospheric water vapor and carbon dioxide.

  • Sample Analysis: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-IR range of 4000-400 cm⁻¹.

  • Alternative Method (ATR): For a quicker analysis, place a small amount of the solid sample directly onto the crystal of an ATR accessory. Apply pressure to ensure good contact between the sample and the crystal, then collect the spectrum.[9][11] While faster, spectra obtained via ATR may show slight peak shifts and intensity differences compared to transmission spectra.[9]

Spectral Analysis: Decoding the Vibrational Data

The FTIR spectrum of 4-acetylphenylhydrazine hydrochloride is characterized by several distinct absorption bands. The table below provides a detailed assignment of these bands based on established literature values for similar functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and References
~3200-2500Broad, StrongN-H⁺ Stretching (in -NH₃⁺)This very broad and intense envelope is the hallmark of an amine/hydrazine salt, arising from extensive hydrogen bonding.[1][3]
~3050Medium, SharpAromatic C-H StretchingAppears as a sharp peak superimposed on the broad N-H⁺ stretch. Characteristic of C-H bonds on a benzene ring.[6]
~2950Medium, SharpAliphatic C-H StretchingArises from the methyl (CH₃) group. Also superimposed on the N-H⁺ stretch.[12]
~1670Strong, SharpC=O Stretching (Amide I band)This strong absorption is characteristic of the carbonyl group in an acetamide-like structure conjugated with a phenyl ring.[4][13]
~1605, ~1510Medium, SharpAromatic C=C StretchingThese peaks are due to the skeletal vibrations of the benzene ring.[4]
~1550MediumN-H⁺ BendingAsymmetric deformation of the -NH₃⁺ group. Often appears as a shoulder on a C=C ring stretch peak.[1][2]
~830StrongAromatic C-H Out-of-Plane BendingThis strong band is highly characteristic of para (1,4) disubstitution on a benzene ring.

Comparative Analysis: Distinguishing Structural Analogs

To fully appreciate the spectral features of 4-acetylphenylhydrazine hydrochloride, it is instructive to compare it with structurally related compounds: Phenylhydrazine Hydrochloride (lacks the acetyl group) and 1-Acetyl-2-phenylhydrazine (the free base, not a salt).

4-Acetylphenylhydrazine HCl vs. Phenylhydrazine HCl

The primary difference is the presence of the acetyl group.

  • Carbonyl Peak: The spectrum of 4-acetylphenylhydrazine hydrochloride will exhibit a strong C=O stretching band around 1670 cm⁻¹, which is completely absent in the spectrum of phenylhydrazine hydrochloride.[14]

  • C-H Stretching: The target molecule will show an aliphatic C-H stretching peak from its methyl group (~2950 cm⁻¹), which is absent for phenylhydrazine hydrochloride.

  • Aromatic Region: The substitution pattern changes from mono-substituted (phenylhydrazine) to para-disubstituted. This will alter the pattern of C=C stretching peaks and, most diagnostically, the out-of-plane bending region. Phenylhydrazine hydrochloride will show strong bands around 750 and 690 cm⁻¹ (characteristic of monosubstitution), whereas 4-acetylphenylhydrazine hydrochloride will show a strong band around 830 cm⁻¹ (characteristic of para-substitution).

4-Acetylphenylhydrazine HCl vs. 1-Acetyl-2-phenylhydrazine

The key difference here is the protonation of the hydrazine group.

  • N-H Stretching Region: This is the most dramatic point of contrast. The hydrochloride salt will display the very broad N-H⁺ stretching envelope from ~3200-2500 cm⁻¹.[1] In contrast, the free base, 1-acetyl-2-phenylhydrazine, will show sharper, distinct N-H stretching bands around 3300-3200 cm⁻¹.[15]

  • Fingerprint Region: The N-H⁺ bending modes present in the salt's spectrum (~1550 cm⁻¹) will be absent in the free base. The free base will instead show N-H bending (scissoring) from the -NH-NH- moiety, typically around 1600 cm⁻¹.

Comparison Summary
CompoundKey Diagnostic Feature 1Key Diagnostic Feature 2Key Diagnostic Feature 3
4-Acetylphenylhydrazine HCl Very broad N-H⁺ stretch (~3200-2500 cm⁻¹)Strong C=O stretch (~1670 cm⁻¹)Strong C-H bend (~830 cm⁻¹, para)
Phenylhydrazine HCl Very broad N-H⁺ stretch (~3200-2500 cm⁻¹)ABSENT C=O stretchStrong C-H bends (~750, 690 cm⁻¹, mono)
1-Acetyl-2-phenylhydrazine Sharper N-H stretches (~3300 cm⁻¹)Strong C=O stretch (~1660 cm⁻¹)N-H bend (~1600 cm⁻¹)
Molecular Structures for Comparison

G cluster_0 4-Acetylphenylhydrazine Hydrochloride cluster_1 Phenylhydrazine Hydrochloride cluster_2 1-Acetyl-2-phenylhydrazine a a b b c c

Caption: Chemical structures of the compared molecules.

Conclusion

FTIR spectroscopy is a powerful and definitive tool for the structural verification of 4-acetylphenylhydrazine hydrochloride. The spectrum is rich with information, and a correct interpretation relies on understanding the contributions of each functional group, particularly the profound effects of protonation on the hydrazine moiety. By recognizing the characteristic broad N-H⁺ stretching envelope, the sharp carbonyl absorption, and the specific aromatic substitution pattern, analysts can confidently distinguish this compound from its precursors and its free base form. This guide provides the foundational knowledge and comparative data necessary for researchers to apply this technique with a high degree of scientific rigor and confidence.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V [Table]. Available at: [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Available at: [Link]

  • NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Available at: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Loper, G. L., & Chou, H.-M. (1987). FTIR-spectrometer-determined absorption coefficients of seven hydrazine fuel gases: implications for laser remote sensing. Optica Publishing Group. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis, University of Glasgow]. Available at: [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

  • StudySmarter. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

  • Singh, P., et al. (2016). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Molecules. Available at: [Link]

  • Dr. M. S. Ansari. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N'-acetyl-N'-(4-hydroxymethyl)phenylhydrazine. PubChem. Available at: [Link]

  • Yeshchenko, O. A., et al. (2023). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the... [Image]. Available at: [Link]

  • International Journal of Advanced Engineering Research and Science. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-nitrophenyl hydrazone crystal. [Image]. Available at: [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Available at: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

  • Elsevier. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • NIST. (n.d.). 4-Nitrophenylhydrazine hydrochloride. NIST Chemistry WebBook. Available at: [Link]

  • Heliyon. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available at: [Link]

  • PharmaCompass. (n.d.). (4-chloro-phenyl)-hydrazine hydrochloride. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 1-(4-Hydrazinylphenyl)ethan-1-one HCl

Executive Summary 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-hydrazinoacetophenone HCl) is a critical intermediate in the synthesis of indoles via the Fischer indole synthesis and a potential genoto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (also known as 4-hydrazinoacetophenone HCl) is a critical intermediate in the synthesis of indoles via the Fischer indole synthesis and a potential genotoxic impurity (GTI) in pharmaceutical substances. Its analysis represents a classic mass spectrometry challenge: the compound combines a labile hydrazine moiety with a stable acetophenone core.

This guide provides a technical comparison between Direct ESI-MS/MS Profiling and Derivatization-Enhanced Analysis . While direct analysis offers speed, derivatization is the industry gold standard for achieving the sensitivity required for trace-level impurity monitoring (ppm/ppb levels).

Part 1: Fragmentation Mechanics (Direct ESI-MS)

Understanding the fragmentation of 4-hydrazinoacetophenone is a prerequisite for method development. In positive electrospray ionization (ESI+), the molecule forms a protonated precursor


. The fragmentation pathway is driven by the instability of the hydrazine group and the characteristic cleavage of the acetophenone moiety.
Predicted Fragmentation Pathway[1][2][3]
  • Precursor Ion:

    
     (
    
    
    
    )
  • Primary Channel (Hydrazine Loss): The hydrazine group is highly labile. The most common loss is ammonia (

    
    , 17 Da), generating an ion equivalent to protonated 4-aminoacetophenone (
    
    
    
    ).
  • Secondary Channel (Acetyl Loss): The acetophenone core typically undergoes

    
    -cleavage or loss of a methyl radical (
    
    
    
    , 15 Da) followed by CO loss.
Fragmentation Topology

The following Graphviz diagram illustrates the specific fragmentation cascade.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 151.08 (1-(4-Hydrazinylphenyl)ethan-1-one) Frag1 Fragment m/z 134.06 [M+H - NH3]+ (4-Aminoacetophenone-like) Precursor->Frag1 Neutral Loss: NH3 (-17 Da) Collision Energy: 15-20 eV Frag4 Fragment m/z 108.06 [M+H - C2H3O]+ (Loss of Acetyl Group) Precursor->Frag4 Neutral Loss: Acetyl (-43 Da) Frag2 Fragment m/z 119.04 [m/z 134 - CH3•]+ (Loss of Methyl) Frag1->Frag2 Loss of Methyl Radical (-15 Da) Frag3 Fragment m/z 92.05 [m/z 134 - C2H2O]+ (Aniline Cation) Frag1->Frag3 Loss of Ketene (-42 Da)

Figure 1: ESI+ fragmentation pathway of 1-(4-Hydrazinylphenyl)ethan-1-one showing primary ammonia loss.

Part 2: Comparative Analysis of Methodologies

For drug development professionals, the choice between direct analysis and derivatization depends on the required Limit of Quantitation (LOQ).

Performance Matrix: Direct vs. Derivatized[4]
FeatureDirect ESI-MS/MSDerivatization (Benzaldehyde/Acetone)
Target Analyte Free Hydrazine formHydrazone Derivative
m/z Shift None (Parent 151)Shifted (+88 Da for Benzaldehyde)
Sensitivity (LOD) ~0.5 - 1.0 ppm< 0.05 ppm (Trace Level)
Chromatography Poor retention on C18 (Polar)Excellent retention on C18 (Non-polar)
Stability Low (Hydrazine is reactive/labile)High (Hydrazone is stable)
Matrix Effects High susceptibilityReduced (elutes in cleaner window)
Throughput High (No prep time)Medium (Incubation required)
Why Derivatization is Superior for Impurities

Hydrazines are "sticky" and polar, often eluting in the void volume of Reverse Phase (RP) columns where ion suppression is highest. Derivatization with an aldehyde (e.g., Benzaldehyde) converts the hydrazine into a Hydrazone . This adds a hydrophobic phenyl ring, pushing the retention time to a stable region and increasing ionization efficiency.

Part 3: Experimental Protocols

Protocol A: Direct Analysis (High Concentration Screening)

Application: Purity assessment of raw material.

  • Sample Prep: Dissolve 1 mg of 1-(4-Hydrazinylphenyl)ethan-1-one HCl in 1 mL of 50:50 Methanol:Water with 0.1% Formic Acid.

  • LC Conditions:

    • Column: HILIC or Polar C18 (e.g., Waters XBridge).

    • Mobile Phase: A: 10mM Ammonium Formate (pH 3); B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 mins.

  • MS Parameters:

    • Source: ESI Positive.[1][2]

    • Capillary: 3.0 kV.

    • Scan: MRM 151.1

      
       134.1 (Quant), 151.1 
      
      
      
      92.1 (Qual).
Protocol B: Derivatization (Trace Impurity Analysis)

Application: Genotoxic impurity quantification in drug substance.

  • Reagent Prep: Prepare 5% Benzaldehyde solution in Methanol.

  • Reaction:

    • Mix 100

      
      L of sample solution with 100 
      
      
      
      L of Benzaldehyde reagent.
    • Add 10

      
      L of 10% Acetic Acid (Catalyst).
      
    • Incubate at 50°C for 30 minutes.

  • LC-MS Conditions:

    • Target: 4-Acetylphenyl benzaldehyde hydrazone.

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B (Derivative elutes late).

    • MS Detection: Target m/z = 239.1 (151 + 106 - 18).

Workflow Visualization

WorkflowComparison cluster_Direct Direct Analysis cluster_Deriv Derivatization Workflow Sample Sample Dissolution (MeOH/H2O) Inject Direct Injection (HILIC Column) Sample->Inject Result1 Result: Moderate Sensitivity Unstable Signal Inject->Result1 Mix Add Benzaldehyde + Acid Catalyst Incubate Incubate 50°C, 30 min Mix->Incubate Inject2 Inject C18 LC-MS Incubate->Inject2 Result2 Result: High Sensitivity (ppb) Stable Hydrazone Inject2->Result2

Figure 2: Workflow comparison showing the additional steps and superior outcome of the derivatization method.

References

  • PubChem. (2025).[3] 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride. National Library of Medicine. [Link]

  • NIST. (2023). 4-Aminoacetophenone Mass Spectrum. NIST Mass Spectrometry Data Center.[4] [Link]

  • Sun, M., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review. [Link]

  • Liu, D., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients. PubMed. [Link]

Sources

Comparative

Advanced Elemental Analysis Protocols for 4-Acetylphenylhydrazine Hydrochloride: A Comparative Standardization Guide

Topic: Elemental Analysis Standards for 4-Acetylphenylhydrazine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 4-Acetylphenylhydrazine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Analytical Challenge

In pharmaceutical synthesis, 4-acetylphenylhydrazine hydrochloride (4-APHC) serves as a critical intermediate for pyrazole-based COX-2 inhibitors and other heterocyclic bioactive agents. However, its validation presents a unique "triad of difficulty" for elemental analysis (EA):

  • Hydrazine Instability: The hydrazine moiety (

    
    ) is prone to oxidative decomposition and premature 
    
    
    
    release.
  • Halogen Interference: The hydrochloride counter-ion introduces chlorine (

    
    ), which can poison standard combustion catalysts and interfere with 
    
    
    
    separation if not properly scrubbed.
  • Hygroscopicity: As a salt, the compound avidly absorbs atmospheric moisture, skewing Hydrogen and Oxygen values.

This guide objectively compares three standardization protocols for validating 4-APHC purity. We analyze the efficacy of Generic Calibration (Acetanilide) versus Matrix-Matched Calibration (p-Chloroacetanilide) and an Orthogonal Approach (Combustion + Wet Chemistry) .

Chemical Profile & Theoretical Baselines

Before selecting a standard, the theoretical composition must be established as the absolute reference point.

  • Compound: 4-Acetylphenylhydrazine Hydrochloride

  • IUPAC Name: 1-(4-hydrazinylphenyl)ethanone hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.64 g/mol

Table 1: Theoretical Elemental Composition

ElementMass Contribution ( g/mol )Theoretical % (w/w)Tolerance (Acceptable Range)
Carbon (C) 96.0951.48% 51.08% – 51.88%
Hydrogen (H) 11.095.94% 5.80% – 6.10%
Nitrogen (N) 28.0115.01% 14.71% – 15.31%
Chlorine (Cl) 35.4519.00% 18.70% – 19.30%
Oxygen (O) 16.008.57% Calculated by difference
Comparative Analysis of Standardization Protocols

This section evaluates three distinct calibration strategies used in commercial laboratories.

Protocol A: Generic Calibration (Acetanilide)

The Industry Default

  • Standard Used: Acetanilide (

    
    )
    
  • Method: Automated Flash Combustion (CHNS Analyzer).

  • Mechanism: Calibrates the detector response for C, H, and N using a stable, high-purity amide.

  • Performance:

    • Pros: Cheap, ubiquitous, excellent stability.

    • Cons: Lacks Chlorine. When analyzing 4-APHC, the chlorine in the sample reacts with the silver wool scrubber in the combustion tube. If the instrument is not calibrated with a Cl-containing standard, the slight change in gas flow dynamics and the exothermic reaction of Cl trapping can cause retention time shifts, leading to integration errors for Nitrogen .

    • Verdict: Acceptable for rough purity checks (>95%), but often fails strict pharmaceutical release criteria (<0.3% absolute error).

Protocol B: Matrix-Matched Calibration (p-Chloroacetanilide)

The Recommended Standard

  • Standard Used: p-Chloroacetanilide (

    
    )
    
  • Method: Automated Flash Combustion (CHNS Analyzer).

  • Mechanism: Provides a calibration curve that accounts for the presence of halogens.[1]

  • Performance:

    • Pros: Mimics the analyte's matrix (

      
      ). Validates the efficiency of the halogen scrubber (Ag wool) during the run.
      
    • Cons: Standard is slightly more expensive; requires specific disposal protocols.

    • Verdict: Superior accuracy. The combustion dynamics (enthalpy of combustion) closely match 4-APHC, minimizing systematic error.

Protocol C: Orthogonal Validation (Combustion + Potentiometric Titration)

The "Gold Standard" for Salt Stoichiometry

  • Standards Used: Acetanilide (for CHN) +

    
     (for Cl).
    
  • Method: CHN Analysis coupled with Potentiometric Titration.

  • Mechanism: C, H, N are determined via combustion.[2] Chlorine is determined by dissolving the sample in water/methanol and titrating the chloride ion with Silver Nitrate (

    
    ).
    
  • Performance:

    • Pros: Decouples the Halogen analysis from Combustion. Confirms the stoichiometry of the salt (i.e., is it a mono-HCl or hemi-HCl?).

    • Cons: Time-consuming (two separate workflows); requires more sample mass (~100 mg vs 2 mg).

    • Verdict: Required for GMP certification. It definitively distinguishes between impurities (e.g., free hydrazine) and salt formation errors.

Supporting Experimental Data

The following data simulates a comparative study of a synthesized batch of 4-APHC (Batch #APHC-005) containing 1.5% water (hygroscopic impurity) and 0.5% inorganic residue.

Table 2: Comparative Accuracy of Protocols

AnalyteTheoreticalProtocol A Result (Acetanilide)Protocol B Result (p-Chloroacetanilide)Protocol C Result (Orthogonal)
Carbon 51.48%50.92% (Low)51.35% (Accurate)51.38%
Hydrogen 5.94%6.21% (High)6.15% (High)6.12%
Nitrogen 15.01%15.45% (High)**15.05% (Precise)15.03%
Chlorine 19.00%Not Measured18.85%18.98% (Titration)
Status --Fail (>0.4% dev)Pass (<0.3% dev)Pass (Reference)
  • *Note on Hydrogen: All methods show elevated H due to the 1.5% water impurity. Protocol B/C data is closer to the "true" value of the wet sample.

  • **Note on Nitrogen (Protocol A): The "High" N result in Protocol A is a common artifact where unscrubbed Halogens or baseline disturbances are integrated as Nitrogen tailing.

Detailed Experimental Protocols
Workflow 1: Matrix-Matched Flash Combustion (Protocol B)

Objective: Determine C, H, N, and Cl % simultaneously (if analyzer supports Cl) or C, H, N with Cl-correction.

Reagents & Equipment:

  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Standard: p-Chloroacetanilide (Certified Reference Material, >99.9%).

  • Combustion Aid: Vanadium Pentoxide (

    
    ) – Critical for Hydrazines to ensure complete oxidation.
    
  • Capsules: Tin (Sn) capsules.[2]

Step-by-Step Procedure:

  • System Conditioning: Install a fresh Combustion Tube packed with Chromium(III) Oxide (oxidation catalyst) and Silvered Cobaltous/Cobaltic Oxide (Halogen/Sulfur scrubber). Purge with Helium for 30 mins.

  • Blank Run: Run 3 empty tin capsules to establish baseline.

  • K-Factor Calibration: Weigh 2.000 mg (±0.005 mg) of p-Chloroacetanilide into tin capsules (n=3). Run as "Standard".[2][3]

  • Sample Preparation:

    • Dry 4-APHC in a vacuum desiccator over

      
       for 4 hours to remove surface moisture.
      
    • Weigh 2.0–2.5 mg of 4-APHC into a tin capsule.

    • Crucial Step: Add ~5 mg of

      
       powder over the sample. (This aids the combustion of the refractory N-N bond).
      
    • Fold the capsule hermetically (exclude air).

  • Analysis: Run using an Oxygen injection time of 5–8 seconds (Flash Combustion) at 950°C.

  • Calculation: The software calculates % based on the p-Chloroacetanilide response factor.

Workflow 2: Potentiometric Chloride Titration (Protocol C - Part 2)

Objective: Precise quantification of Chloride counter-ion.

Step-by-Step Procedure:

  • Dissolution: Accurately weigh 50.0 mg of 4-APHC into a 150 mL beaker.

  • Solvent System: Add 40 mL deionized water + 10 mL Methanol (to ensure organic solubility). Add 1 mL

    
     (acidify).
    
  • Titrant: 0.01 M Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

  • Titration: Titrate dynamically to the inflection point (potential jump).

  • Calculation:

    
    
    
Visualization: Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting the correct protocol based on the sample's stage in drug development.

EA_Protocol_Decision Start Sample: 4-Acetylphenylhydrazine HCl Stage_Check Development Stage? Start->Stage_Check Early_Stage Early Screening / R&D Stage_Check->Early_Stage Rough Purity Late_Stage GMP Release / Structure Conf. Stage_Check->Late_Stage High Precision Protocol_A Protocol A: Generic (Acetanilide) Risk: N-Error due to Cl Early_Stage->Protocol_A Protocol_B Protocol B: Matrix-Matched (p-Chloroacetanilide + V2O5) Late_Stage->Protocol_B Protocol_C Protocol C: Orthogonal (CHN + Ag Titration) Late_Stage->Protocol_C Result_Check Result within 0.4%? Protocol_A->Result_Check Protocol_B->Result_Check Protocol_C->Result_Check Pass PASS: Release Sample Result_Check->Pass Yes Fail FAIL: Check Hygroscopicity Result_Check->Fail No Fail->Protocol_C Re-analyze w/ Titration

Figure 1: Decision tree for selecting the appropriate standardization protocol based on accuracy requirements and development phase.

References
  • Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Application Note 42306. Link

  • University of British Columbia (UBC). (n.d.). Summary of CHNS Elemental Analysis Common Problems & Hydrazine Analysis. Department of Chemistry, Mass Spectrometry & Microanalysis. Link

  • ASTM International. (2008). ASTM D2022-89: Standard Test Methods of Sampling and Chemical Analysis of Chlorine-Containing Bleaches.[3] (Relevant for Chlorine titration methodologies). Link

  • National Institute of Standards and Technology (NIST). (2021). Certificate of Analysis: SRM 975a - Isotopic Standard for Chlorine.[4]Link

  • Analytik Jena. (2022).[5] Determination of Organic Chloride in Aromatic Hydrocarbons by Microcoulometry (ASTM D5808).Link

Sources

Validation

Technical Guide: Impurity Profiling of 1-(4-Hydrazinylphenyl)ethan-1-one Hydrochloride

Executive Summary 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS: 1461713-22-3), also known as 4-acetylphenylhydrazine hydrochloride, is a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS: 1461713-22-3), also known as 4-acetylphenylhydrazine hydrochloride, is a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., triptans) via the Fischer Indole Synthesis.

Commercial batches of this reagent frequently suffer from degradation and process-related impurities that are not detectable via standard 1H-NMR. These impurities—specifically unreacted diazonium species, azo-dimers, and aniline analogs—act as "chain terminators" in downstream cyclization, leading to low yields or intractable tars. Furthermore, as a hydrazine derivative, the material carries inherent genotoxicity risks (GTI) that require ppm-level monitoring in late-stage drug development.

This guide compares the efficacy of LC-MS/MS , Derivatized HPLC-UV , and 1H-NMR for qualifying this material, providing actionable protocols to ensure downstream success.

Part 1: The Chemistry of Contamination

To identify impurities, one must understand their origin. The commercial synthesis typically involves the diazotization of 4-aminoacetophenone followed by reduction (SnCl₂ or Na₂SO₃).

Common Impurity Classes
  • Type A (Starting Material): 4-Aminoacetophenone. Result of incomplete diazotization or reduction failure.

  • Type B (Over-Reduction): 4-Acetylaniline (reversion) or cleaved N-N bonds.

  • Type C (Oxidative Dimers): 4,4'-Diacetylazobenzene. Hydrazines oxidize rapidly in air to form azo compounds.

  • Type D (Inorganics): Tin/Sulfite residues from the reduction step.

Visualization: Impurity Origin Pathways

The following diagram maps the genesis of these impurities during the synthesis process.

SynthesisPathways Start 4-Aminoacetophenone (Starting Material) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2 / HCl ImpurityA Impurity A: Unreacted Amine Start->ImpurityA Incomplete Conversion Product 4-Acetylphenylhydrazine HCl (Target) Diazo->Product Reduction (SnCl2 or Sulfite) ImpurityB Impurity B: Azo-Dimer (Oxidation) Diazo->ImpurityB Coupling/Oxidation ImpurityC Impurity C: Inorganic Salts Diazo->ImpurityC Process Residue Product->ImpurityB Air Oxidation (Storage)

Figure 1: Synthesis pathway illustrating the origin of oxidative dimers and unreacted starting materials.

Part 2: Comparative Analysis of Detection Methods

The following table contrasts the three primary analytical techniques. Note that Standard HPLC-UV (254 nm) is often insufficient because the hydrazine moiety does not significantly alter the chromophore of the acetophenone core, making resolution from the starting material difficult without specific columns.

FeatureMethod A: LC-MS/MS (Direct) Method B: HPLC-UV (Derivatized) Method C: 1H-NMR
Primary Use Genotoxic Impurity (GTI) QuantificationRoutine QC & Release TestingStructure Verification
Sensitivity (LOD) High (< 1 ppm)Moderate (10–50 ppm)Low (> 5,000 ppm / 0.5%)
Specificity Excellent. Mass filtering isolates target from matrix.Good. Derivatization shifts λmax, removing matrix interference.Poor. Trace impurity signals overlap with satellite peaks.
Throughput High (5-8 min run)Low (Requires 30 min reaction time)High (2 min scan)
Limitations Requires expensive instrumentation; Matrix effects.Indirect measurement; Reaction completeness must be validated.Cannot detect inorganic salts or trace GTIs.
Verdict Gold Standard for R&D/Tox.Best Value for QC Labs.Identity Only.

Part 3: Experimental Protocols

Protocol A: LC-MS/MS (The Gold Standard)

Recommended for: Trace analysis and detecting genotoxic potential.

Principle: Direct injection using a polar-embedded column to retain the hydrophilic hydrazine salt, coupled with MS detection to distinguish the hydrazine (M+1 = 151.08 Da) from the amine impurity (M+1 = 136.07 Da).

  • Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Waters XSelect HSS T3 (C18), 2.1 x 100 mm, 2.5 µm.

    • Why: The T3 bonding technology prevents pore dewetting with 100% aqueous mobile phases, essential for retaining polar hydrochloride salts.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for salt elution).

    • 1-6 min: 5% → 60% B.

    • 6-8 min: 95% B (Wash).

  • Mass Transitions (MRM):

    • Target (Hydrazine): 151.1 → 108.1 (Loss of acetyl).

    • Impurity A (Amine): 136.1 → 93.1.

    • Impurity B (Azo Dimer): 297.1 → 148.1.

Protocol B: Derivatization HPLC-UV

Recommended for: QC labs lacking MS, or for improving UV specificity.

Principle: Hydrazines react rapidly with aldehydes to form hydrazones. Reacting the sample with 4-Nitrobenzaldehyde shifts the absorbance maximum (λmax) to ~400 nm (visible yellow), moving it away from the UV-absorbing acetophenone matrix.

Workflow:

  • Reagent Prep: Dissolve 4-Nitrobenzaldehyde (10 mg/mL) in Acetonitrile.

  • Sample Prep: Dissolve 1-(4-Hydrazinylphenyl)ethan-1-one HCl (approx. 10 mg) in 1 mL of Acetate Buffer (pH 4.5).

  • Reaction: Mix 500 µL Sample + 500 µL Reagent. Vortex. Incubate at 50°C for 20 mins.

  • Analysis: Inject onto standard C18 HPLC.

  • Detection: Monitor at 390-410 nm .

    • Result: Only the active hydrazine forms the hydrazone. Impurities (amines) will not react or will absorb at different wavelengths, allowing precise quantitation of the active hydrazine content.

Part 4: Decision Framework (Workflow)

Use this logic tree to determine which protocol applies to your development stage.

DecisionTree Start Sample Received: 4-Acetylphenylhydrazine HCl Goal What is the analytical goal? Start->Goal Identity Identity Confirmation (Bulk Structure) Goal->Identity Purity Purity & Assay (Synthesis Yield) Goal->Purity Safety Safety/Tox (Genotoxic Impurities) Goal->Safety NMR 1H-NMR (DMSO-d6) Check: 7.8 ppm (Aromatic) Check: 2.5 ppm (Acetyl) Identity->NMR HPLC_Deriv Derivatized HPLC-UV (Protocol B) Quantifies ACTIVE hydrazine Purity->HPLC_Deriv LCMS LC-MS/MS (Protocol A) Detects ppm-level mutagens Safety->LCMS

Figure 2: Analytical decision matrix based on research stage.

References

  • Vertex AI Search. (2026). Synthesis and impurity profile of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride. Retrieved from 1

  • PubChem. (2026). Compound Summary: 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride (CID 75480874).[2][3] National Library of Medicine. Retrieved from 2[2][3][4]

  • Royal Society of Chemistry. (2014). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods. Retrieved from 5

  • Organic Chemistry Portal. (2025). Fischer Indole Synthesis: Mechanisms and Failure Modes. Retrieved from 6[7]

  • Safe Work Australia. (2014).[8] Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Retrieved from 8

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. Handling highly reactive intermediates like 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS 1461713-22-3)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. Handling highly reactive intermediates like 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride (CAS 1461713-22-3)[1] requires a deep understanding of the mechanistic toxicology at play. This guide provides drug development professionals with a self-validating, field-proven framework for the safe manipulation, reaction, and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride is an acetylated arylhydrazine derivative primarily utilized in organic synthesis for hydrazone formation. The core toxicological threat of this molecule originates from its hydrazine moiety .

Upon systemic absorption (via inhalation, ingestion, or transdermal permeation), hydrazines act as potent intracellular reducing agents. They systematically oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, precipitating methemoglobinemia [2][3]. This structural change severely impairs the blood's oxygen-carrying capacity, leading to rapid tissue hypoxia and cyanosis. Furthermore, because this compound is supplied as a hydrochloride salt, it exists as a fine, water-soluble crystalline powder[4]. This physical state drastically amplifies the risk of aerosolization, meaning inhalation of microscopic dust particles is the primary vector for acute exposure in a laboratory setting.

Quantitative Hazard & Physicochemical Data

The following table synthesizes the critical hazard parameters extrapolated from the parent compound class (arylhydrazine hydrochlorides) to inform our operational constraints[2][3]:

ParameterClassification / ValueMechanistic Implication for Handlers
CAS Number 1461713-22-3Unique identifier for the acetylated derivative[1].
GHS Acute Toxicity Category 3 (Oral, Dermal, Inhalation)High systemic toxicity; mandates strict barrier protection to prevent transmucosal absorption[2].
GHS Skin Sensitization Category 1Capable of inducing severe allergic contact dermatitis upon repeated exposure[2].
Target Organs Blood, Liver, Kidneys, LungsHepatotoxic and nephrotoxic; induces erythrocyte hemolysis and pulmonary edema[2][3].
Physical State Solid (Crystalline Powder)High risk of dust generation; necessitates mandatory local exhaust ventilation[4].
Chemical Reactivity Air-Sensitive Reducing AgentReacts violently with strong oxidizers; must be stored and handled under inert gas[4].

Strategic PPE Selection & Causality

Standard laboratory personal protective equipment (PPE) is insufficient for handling arylhydrazines. Every piece of equipment must be selected based on the specific physicochemical vulnerabilities of the compound.

  • Hand Protection (Double Gloving): Wear extended-cuff Nitrile (minimum 5 mil thickness) or Neoprene gloves.

    • Causality: While the hydrochloride salt is water-soluble, it becomes highly lipophilic and readily absorbable upon contact with the moisture and salts in human sweat. Double-gloving provides a fail-safe against microscopic glove tears, preventing transdermal systemic toxicity.

  • Respiratory & Environmental Protection: Operations must be conducted within a certified Chemical Fume Hood (face velocity of 80-100 fpm) or a dedicated powder-weighing enclosure.

    • Causality: The crystalline powder presents a severe inhalation hazard. If local exhaust is temporarily compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory to filter out aerosolized particles.

  • Eye/Face Protection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields do not form a seal. Airborne hydrazine dust can bypass glasses, dissolving in the tear film to cause severe ocular irritation and potential corneal damage.

  • Body Protection: Flame-resistant (FR) or standard cotton lab coat with knit cuffs (fully buttoned), full-length trousers, and non-porous closed-toe shoes.

Operational Workflow: Safe Handling Protocol

To ensure a self-validating safety system, the handling of 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride must follow a strict, step-by-step methodology that minimizes exposure time and dust generation.

Step 1: Environmental Preparation & Purging

  • Clear the fume hood of all incompatible materials, specifically strong oxidizing agents (e.g., peroxides, nitrates, hypochlorites), to prevent highly energetic, exothermic redox reactions[4].

  • Purge the receiving reaction vessel with an inert gas (Argon or Nitrogen). Arylhydrazines are air-sensitive and will auto-oxidize, which degrades the reagent and can form reactive oxygen species[3].

Step 2: Static-Free Weighing & Transfer

  • Utilize an anti-static weighing spatula (e.g., PTFE-coated or grounded metal). Causality: The hydrochloride salt is prone to static cling, which can cause the powder to unexpectedly disperse into the air when transferred.

  • Weigh the material directly inside the fume hood using a draft shield to stabilize the analytical balance without compromising the hood's inward airflow.

  • Transfer the pre-weighed solid into the purged reaction flask and immediately seal it with a rubber septum.

Step 3: Closed-System Solubilization

  • Do not transport the dry powder across the lab. Instead, inject your designated reaction solvent (e.g., anhydrous ethanol or DMF) directly through the septum via a syringe.

  • Swirl to dissolve the hydrochloride salt completely before opening the vessel to the ambient environment. This eliminates the inhalation hazard by converting the solid into a manageable liquid phase.

Workflow Visualization

SafeHandling Start Pre-Operation: Risk Assessment PPE Don Specialized PPE (Nitrile, N95/P100) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Handle Weighing & Handling (Inert Atmosphere) Hood->Handle Spill Spill Detected? Handle->Spill Clean Decontaminate with 10% Bleach/Water Spill->Clean Yes Dispose Segregate as Hazardous Waste Spill->Dispose No Clean->Dispose End Post-Op: Hand Washing Dispose->End

Operational workflow for the safe handling and spill response of hydrazine derivatives.

Decontamination & Disposal Plan

In the event of a spill, or during routine post-experiment cleanup, strict chemical neutralization protocols must be followed.

Spill Response & Neutralization Protocol
  • Isolate: Evacuate the immediate vicinity of the fume hood and allow any disturbed aerosols to settle for 5 minutes.

  • Neutralize (Do NOT Sweep): Never mechanically sweep the dry powder, as this will aerosolize the toxin[4]. Instead, gently cover the spill with absorbent laboratory pads. Carefully moisten the pads with a 10% sodium hypochlorite (bleach) solution .

    • Causality: Sodium hypochlorite acts as a strong oxidizer that chemically degrades the toxic hydrazine group into inert nitrogen gas and corresponding harmless byproducts, neutralizing the chemical threat before physical removal.

  • Wipe: Wipe inward from the edges of the spill to the center to prevent spreading the contamination.

  • Rinse: Wash the decontaminated surface with copious amounts of soap and water to remove residual bleach and salts.

Waste Segregation
  • Collect all contaminated PPE, wipes, and reaction residues in a clearly labeled, sealable hazardous waste container.

  • Critical Segregation: Do not mix hydrazine waste with heavy metals or strong oxidizers in the general waste stream. Combining these incompatible materials in a waste carboy can generate explosive mixtures or rapid off-gassing[4].

References

  • American Elements. "1-(4-hydrazinylphenyl)ethan-1-one hydrochloride | CAS 1461713-22-3". American Elements Catalog. Available at:[Link]

Sources

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